2-(3-Fluorophenylamino)thiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(3-fluorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S/c10-7-2-1-3-8(6-7)12-9-11-4-5-13-9/h1-6H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREUJAJRFQOGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299039 | |
| Record name | N-(3-Fluorophenyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496052-56-3 | |
| Record name | N-(3-Fluorophenyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496052-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Fluorophenyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Putative Mechanism of Action of 2-(3-Fluorophenylamino)thiazole
Disclaimer: To date, specific research elucidating the definitive mechanism of action for 2-(3-Fluorophenylamino)thiazole is not available in the public domain. This guide, therefore, presents a hypothesized mechanism based on the well-documented biological activities of structurally related 2-phenylaminothiazole derivatives. The information herein is intended for researchers, scientists, and drug development professionals as a framework for potential investigation.
Executive Summary
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial effects. Prominent examples include the FDA-approved anticancer drug Dasatinib, a potent kinase inhibitor. The introduction of a substituted phenyl ring at the 2-amino position, as in this compound, is a common strategy to modulate potency and selectivity. Based on extensive literature on analogous compounds, it is hypothesized that this compound primarily exerts its biological effects through the inhibition of key cellular kinases involved in cancer cell proliferation and survival, leading to the induction of apoptosis.
Hypothesized Anticancer Mechanism of Action
The proposed primary mechanism of action for this compound is the inhibition of protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
2.1 Primary Target Class: Protein Kinases
Numerous 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases. The 2-aminothiazole core often serves as a scaffold that can form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The fluorophenyl moiety of the title compound likely occupies a hydrophobic pocket within the kinase domain, with the fluorine atom potentially forming specific interactions that enhance binding affinity and selectivity.
Potential kinase targets for this compound, inferred from related compounds, include:
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are frequently overexpressed and hyperactivated in various cancers, playing a crucial role in tumor progression and metastasis.
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their inhibition leads to mitotic arrest and apoptosis.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.
-
Phosphoinositide 3-kinase (PI3K)/mTOR pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival.
2.2 Downstream Cellular Effects: Induction of Apoptosis
The inhibition of these critical kinases by this compound is proposed to trigger the intrinsic pathway of apoptosis. This is a highly regulated process of programmed cell death essential for tissue homeostasis and for eliminating damaged or cancerous cells.
The key events in this proposed signaling cascade are:
-
Kinase Inhibition: The compound binds to the ATP-binding site of a target kinase (e.g., a Src family kinase), preventing the phosphorylation of its downstream substrates.
-
Signaling Cascade Disruption: This inhibition disrupts pro-survival signaling pathways (e.g., PI3K/Akt).
-
Modulation of Bcl-2 Family Proteins: The disruption of pro-survival signals leads to a shift in the balance of the Bcl-2 family of proteins. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic Bcl-2 proteins leads to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which in turn activates caspase-9. Caspase-9 then activates effector caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell death.
Furthermore, inhibition of kinases like Aurora kinases can lead to cell cycle arrest, typically at the G2/M phase, which can also independently trigger apoptosis.
Quantitative Data from Structurally Related Compounds
The following table summarizes the in vitro activities of various 2-aminothiazole derivatives against cancer cell lines and kinases. This data provides a reference for the potential potency of this compound.
| Compound/Derivative Class | Target Cell Line/Kinase | Activity Metric | Value | Reference |
| Dasatinib (2-aminothiazole core) | Pan-Src inhibitor | IC50 | <1 nM | [1] |
| SNS-032 (2-aminothiazole derivative) | CDK2/cycE | IC50 | 48 nM | [2] |
| 2-aminobenzothiazole derivative 19 | VEGFR-2 | IC50 | 0.5 µM | [3] |
| 2-aminobenzothiazole derivative 54 | PI3Kα | IC50 | 1.03 nM | [3] |
| Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate (4b ) | Leukemia HL-60 | IC50 | 1.3 µM | [4] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c ) | MCF-7 | IC50 | 2.57 µM | [5] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c ) | HepG2 | IC50 | 7.26 µM | [5] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c ) | VEGFR-2 | IC50 | 0.15 µM | [5] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of anticancer compounds, which would be applicable to the study of this compound.
4.1 In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.
-
Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.
-
Protocol:
-
Recombinant human kinase is incubated with a specific peptide substrate and ATP (spiked with ³²P-ATP for radiometric assays) in a kinase reaction buffer.
-
The test compound is added in a range of concentrations (e.g., from 1 nM to 100 µM).
-
The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper).
-
The amount of incorporated phosphate is quantified using a scintillation counter or a fluorescence reader.
-
The IC50 value is calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
4.2 Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for 3-4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
4.3 Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with the test compound.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Protocol:
-
Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry.
-
The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
4.4 Western Blot Analysis for Apoptosis-Related Proteins
-
Objective: To detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Protocol:
-
Cells are treated with the test compound, and total protein is extracted using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin).
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The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for apoptosis induction.
Caption: General workflow for an in vitro cytotoxicity assay.
Conclusion and Future Directions
While the precise molecular targets of this compound remain to be elucidated, the extensive body of research on analogous compounds provides a strong foundation for a hypothesized mechanism of action centered on kinase inhibition and subsequent induction of apoptosis. Future research should focus on identifying the specific kinase(s) inhibited by this compound through comprehensive kinase profiling. Further validation in cellular and in vivo models will be crucial to confirm this proposed mechanism and to evaluate the therapeutic potential of this compound as an anticancer agent. The experimental protocols and conceptual framework provided in this guide offer a clear path for these future investigations. provided in this guide offer a clear path for these future investigations.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
Biological activity of 2-(3-Fluorophenylamino)thiazole derivatives
An In-depth Technical Guide on the Biological Activity of 2-(3-Fluorophenylamino)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs, including Vitamin B1 (Thiamine).[1][2] Its unique electronic properties and ability to form key interactions with biological targets have made it a "privileged structure" in drug design.[2] Within this class, 2-aminothiazole derivatives have garnered significant attention, demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibition properties.[3][4]
The incorporation of a phenylamino group at the 2-position of the thiazole ring often enhances biological potency. Furthermore, the strategic placement of a fluorine atom, such as in the this compound core, is a common tactic in modern drug discovery. Fluorine's high electronegativity and small size can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, serving as a resource for researchers in the field.
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[5] This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.[5][6] For the target scaffold, this would involve reacting an appropriately substituted α-haloketone with N-(3-fluorophenyl)thiourea. The reaction proceeds via a cyclocondensation mechanism to yield the desired this compound derivative.
Caption: General workflow for Hantzsch thiazole synthesis.
Biological Activities and Quantitative Data
Derivatives of the 2-aminothiazole scaffold exhibit a wide array of biological activities. The introduction of fluorinated phenylamino moieties can fine-tune this activity, leading to potent and selective agents.
Anticancer and Kinase Inhibitory Activity
A primary therapeutic application of thiazole derivatives is in oncology.[3][6][7] Many of these compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell cycle progression, proliferation, and survival.[4] Misregulation of kinases is a hallmark of many cancers.[4] Thiazole-based compounds have been successfully developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Src family kinases, and VEGFR-2.[7][8][9]
While specific data for this compound derivatives are not extensively consolidated, the broader class of N-phenyl-2-aminothiazoles, particularly those with halogen substitutions, shows significant promise. The tables below summarize representative data for related fluorinated and non-fluorinated analogues to illustrate the potential of this chemical class.
Table 1: Representative Anticancer Activity of Phenylamino-Thiazole Derivatives
| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Fused Thiopyrano[2,3-d]thiazole (Comp. 3f) | Leukemia (CCRF-CEM) | GI₅₀ | 0.37 | [10] |
| Fused Thiopyrano[2,3-d]thiazole (Comp. 3f) | Breast Cancer (MCF7) | GI₅₀ | 0.61 | [10] |
| 2-Hydrazinyl-thiazole-4-one (Comp. 4c) | Breast Cancer (MCF-7) | IC₅₀ | 2.57 | [7] |
| 2-Hydrazinyl-thiazole-4-one (Comp. 4c) | Liver Cancer (HepG2) | IC₅₀ | 7.26 | [7] |
| Ethyl β-aryl-β-[thiazol-2-ylamino]acrylate (Comp. 4b) | Leukemia (HL-60) | IC₅₀ | 1.3 |[11] |
Table 2: Representative Kinase Inhibitory Activity of Thiazole Derivatives
| Compound Class/Derivative | Target Kinase | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| 2-Hydrazinyl-thiazole-4-one (Comp. 4c) | VEGFR-2 | IC₅₀ | 0.15 | [7] |
| 1,3-thiazole-5-carboxylic acid deriv. (Comp. 33) | CK2 | IC₅₀ | 0.4 | [4] |
| 2-Anilino-4-(thiazol-5-yl)pyrimidine (Comp. 12a) | CDK9/CycT1 | Kᵢ | 0.001 | [9] |
| 2-Anilino-4-(thiazol-5-yl)pyrimidine (Comp. 12a) | CDK2/CycA | Kᵢ | 0.002 |[9] |
The data indicates that thiazole derivatives can achieve potent, sub-micromolar inhibition of both cancer cell growth and specific kinase targets.[7][9][10][11] The mechanism of action for anticancer activity is often traced to the induction of apoptosis and cell cycle arrest, for instance at the G2/M phase.[11]
Caption: Inhibition of CDK9-mediated transcription by thiazole derivatives.
Antimicrobial and Antifungal Activity
Thiazole derivatives are also recognized for their potent antimicrobial and antifungal properties.[1][12][13] They can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The amphiphilic nature of some derivatives allows them to penetrate bacterial cell membranes, leading to cytoplasmic leakage and cell death.[1]
Table 3: Representative Antimicrobial Activity of Thiazole Derivatives
| Compound Class/Derivative | Organism | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Dithiazole derivative (Comp. 19b) | S. aureus | MIC | 7.8 | [14] |
| Dithiazole derivative (Comp. 19b) | B. subtilis | MIC | 15.6 | [14] |
| Dithiazole derivative (Comp. 19e) | C. albicans | MIC | 15.6 | [14] |
| 2,5-dichloro thienyl-substituted thiazole | A. fumigatus | MIC | 6.25 - 12.5 |[1] |
Key Experimental Protocols
The biological evaluation of this compound derivatives relies on a set of standardized in vitro assays to quantify their activity and elucidate their mechanism of action.
In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized thiazole derivatives are dissolved (typically in DMSO) and diluted to a range of concentrations. The cells are then treated with these compounds and incubated for a set period (e.g., 48-72 hours).[11]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting a dose-response curve.[7]
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay
These assays directly measure a compound's ability to inhibit the activity of a specific purified kinase enzyme. Luminescence-based assays are common and measure the amount of ATP remaining after a kinase reaction.
Methodology:
-
Reaction Setup: A purified kinase enzyme, its specific substrate peptide, and ATP are combined in a buffer solution in a 96-well plate.
-
Inhibitor Addition: The test compound (thiazole derivative) is added at various concentrations. Control wells (no inhibitor) are included.
-
Kinase Reaction: The plate is incubated at room temperature to allow the kinase to phosphorylate its substrate by consuming ATP.
-
Detection: A kinase detection reagent is added. This reagent contains luciferase, which produces light in the presence of ATP. The amount of light (luminescence) is inversely proportional to the kinase activity (more kinase activity = less ATP remaining = less light).
-
Signal Measurement: The luminescent signal is measured using a luminometer.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC₅₀ value is determined from the resulting dose-response curve.
Antimicrobial Susceptibility (Broth Microdilution Assay)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Methodology:
-
Compound Preparation: The thiazole derivative is serially diluted in a 96-well plate containing a suitable microbial growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Growth Assessment: After incubation, the wells are visually inspected for turbidity (a sign of microbial growth).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[1]
Conclusion
The this compound scaffold represents a highly promising core for the development of novel therapeutic agents. The existing literature on related thiazole derivatives strongly supports their potential as potent anticancer agents, frequently acting through the inhibition of key protein kinases.[4][7][8] Furthermore, their demonstrated antimicrobial and antifungal activities present additional avenues for drug discovery.[1][12] The strategic inclusion of the 3-fluoro substituent is expected to confer advantageous physicochemical and pharmacological properties. Future research should focus on synthesizing a broader library of these specific derivatives and performing extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity against various cancer cell lines, kinases, and microbial pathogens. The experimental protocols outlined in this guide provide a robust framework for such evaluations.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. jpionline.org [jpionline.org]
- 7. mdpi.com [mdpi.com]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
In Silico Modeling of 2-(3-Fluorophenylamino)thiazole Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of 2-(3-Fluorophenylamino)thiazole and its analogs, a class of compounds with significant therapeutic potential. While specific data for this compound is limited in publicly available literature, this document aggregates findings from closely related (fluorophenyl)aminothiazole and 2-aminothiazole derivatives to present a representative model of their interactions with key biological targets. This guide covers methodologies for molecular docking and molecular dynamics simulations, presents quantitative interaction data from analogous compounds, and visualizes relevant signaling pathways and experimental workflows. The information herein is intended to serve as a foundational resource for researchers engaged in the computational assessment and development of novel thiazole-based therapeutic agents.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a fluorophenylamino group, as in this compound, can significantly modulate the compound's physicochemical properties and its binding affinity for various biological targets. In silico modeling plays a crucial role in elucidating the molecular interactions of these compounds, guiding lead optimization, and predicting their pharmacological profiles.[3]
This guide focuses on the computational methodologies used to study the interactions of this compound and its analogs with prominent drug targets such as protein kinases (e.g., EGFR, BRAF), tubulin, and monoamine oxidases (MAO). By examining the in silico data from analogous compounds, we can infer the likely binding modes and inhibitory potential of this compound.
In Silico Data for 2-Aminothiazole Analogs
Due to the limited availability of specific in silico data for this compound, this section summarizes quantitative findings from studies on closely related fluorinated and non-fluorinated 2-aminothiazole derivatives. This data provides valuable insights into the potential binding affinities and inhibitory concentrations of this class of compounds against various biological targets.
Table 1: Molecular Docking and In Vitro Activity Data for 2-Aminothiazole Analogs Against Kinase Targets
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | In Vitro Activity (IC₅₀/Kᵢ) | Reference |
| Pyrazole Derivatives | BRAF V600E | - | Cys532, Gly534, Ser535 | - | [4] |
| Pyrazole Derivatives | EGFR | - | - | - | [4] |
| Thiazole-2-acetamide Derivatives | Tubulin | - | - | 2.69 - 59.37 µM | [5] |
| 2,4-disubstituted thiazole | Tubulin | - | - | IC₅₀: 2.00 ± 0.12 µM | [6] |
| Thiazole Derivatives | Aurora-A kinase | - | - | IC₅₀: 0.11 ± 0.03 µM | [7] |
Table 2: Molecular Docking and In Vitro Activity Data for 2-Aminothiazole Analogs Against Other Enzyme Targets
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | In Vitro Activity (IC₅₀/Kᵢ) | Reference |
| 2-imino-1,3-thiazolines | α-glucosidase | -11.1 | - | 1.47 ± 0.05 µM | [8] |
| Thiazole Derivatives | MAO-A | - | - | 0.123 ± 0.005 µM | [9][10] |
| Thiazole Derivatives | MAO-B | - | - | 0.025 ± 0.001 µM | [9][10] |
| 2-amino-4-(aryl)thiazole | Carbonic Anhydrase I | -6.75 | - | Kᵢ: 0.008 ± 0.001 μM | [11] |
| 2-amino-4-(aryl)thiazole | Carbonic Anhydrase II | -7.61 | - | Kᵢ: 0.124 ± 0.017 μM | [11] |
| 2-amino-4-(aryl)thiazole | Acetylcholinesterase | -7.86 | - | Kᵢ: 0.129 ± 0.030 μM | [11] |
| 2-amino-4-(aryl)thiazole | Butyrylcholinesterase | -7.96 | - | Kᵢ: 0.083 ± 0.041 μM | [11] |
Experimental Protocols for In Silico Modeling
This section outlines generalized protocols for molecular docking and molecular dynamics simulations, which are central to the in silico evaluation of small molecules like this compound.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.[12]
Objective: To predict the binding mode and estimate the binding energy of this compound with a target protein.
Methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens and assign atomic charges (e.g., Kollman charges).
-
The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).[13]
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in a compatible format (e.g., PDBQT).[13]
-
-
Grid Generation:
-
Define the binding site on the protein, typically a cavity where a natural ligand binds.
-
Generate a grid box that encompasses the defined binding site. The grid parameter file specifies the dimensions and location of this box.[13]
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock, Glide, GOLD).
-
Set the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm) and the number of docking runs.[14]
-
Execute the docking simulation, where the program systematically explores different conformations and orientations of the ligand within the grid box.
-
-
Analysis of Results:
-
Analyze the docking results to identify the most favorable binding poses based on the lowest binding energy and cluster analysis.
-
Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[15]
Objective: To assess the stability of the this compound-protein complex and characterize its dynamic interactions.
Methodology:
-
System Preparation:
-
Start with the best-docked pose of the protein-ligand complex from the molecular docking study.
-
Generate the topology files for both the protein and the ligand using a suitable force field (e.g., CHARMM36, AMBER).[15]
-
Place the complex in a simulation box of appropriate shape and size (e.g., cubic, dodecahedron).
-
Solvate the system by adding water molecules (e.g., TIP3P water model).
-
-
Ionization:
-
Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove steric clashes and unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.
-
Perform a subsequent equilibration step under NPT (constant number of particles, pressure, and temperature) conditions to ensure the system reaches the correct density. Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.
-
Save the trajectory data (atomic coordinates, velocities, and energies) at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate various parameters, including:
-
Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Hydrogen bond analysis to monitor the persistence of key interactions.
-
Binding free energy calculations (e.g., MM/PBSA, MM/GBSA) to estimate the binding affinity more accurately.
-
-
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical in silico drug discovery workflow and a key signaling pathway potentially modulated by 2-aminothiazole derivatives.
In Silico Drug Discovery Workflow
Simplified EGFR Signaling Pathway
Epidermal Growth Factor Receptor (EGFR) is a key target for many anticancer drugs, and 2-aminothiazole derivatives have been investigated as EGFR inhibitors.
Conclusion
In silico modeling is an indispensable tool in modern drug discovery, providing critical insights into the molecular interactions that govern the efficacy of therapeutic compounds. While direct computational studies on this compound are not extensively documented, the wealth of data on analogous 2-aminothiazole derivatives strongly suggests its potential as a modulator of key biological targets. The protocols and data presented in this guide offer a robust framework for researchers to initiate and advance their in silico investigations into this promising class of molecules. Further computational and experimental validation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Glucosidase Inhibition, and In Silico Modeling Analysis of Highly Fluorinated 2-Imino-1,3-thiazolines in Search of Potent Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Docking - An easy protocol [protocols.io]
- 15. bioinformaticsreview.com [bioinformaticsreview.com]
Physicochemical Properties of 2-(3-Fluorophenylamino)thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The introduction of a 3-fluorophenyl group at the 2-amino position can significantly influence the molecule's physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Fluorophenylamino)thiazole, alongside representative experimental protocols and a plausible signaling pathway to illustrate its potential mechanism of action.
Due to the limited availability of direct experimental data for this compound, this guide utilizes predicted values for its physicochemical properties based on structurally similar compounds. The experimental methodologies and signaling pathways presented are representative examples derived from the broader class of 2-aminothiazole derivatives.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters for this compound are summarized below.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | ~208.24 g/mol | Influences diffusion and transport across biological membranes. |
| Melting Point (°C) | Not available | Affects solubility and formulation development. |
| Boiling Point (°C) | Not available | Relevant for manufacturing and purification processes. |
| Solubility | Predicted to have low aqueous solubility | Crucial for bioavailability and formulation design. |
| pKa | Not available | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |
| LogP | ~2.5 - 3.5 | A measure of lipophilicity, which impacts membrane permeability and off-target effects. |
Note: The values presented in the table are estimations based on data from structurally related compounds and computational models. Experimental verification is required for precise characterization. The molecular weight is calculated based on the chemical formula C9H7FN2S. Predicted LogP values for similar aminothiazole derivatives often fall within this range, suggesting moderate lipophilicity.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and characterization of new chemical entities. The following sections outline representative procedures for the synthesis and determination of a key physicochemical property of this compound.
Synthesis of this compound
A common and effective method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thiourea derivative.
Reaction Scheme:
Caption: Hantzsch Thiazole Synthesis Workflow.
Materials:
-
2-Bromo-1-(3-fluorophenyl)ethan-1-one
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-bromo-1-(3-fluorophenyl)ethan-1-one (1 mmol) in ethanol (20 mL), add thiourea (1.2 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the intrinsic solubility of a compound.
Caption: Shake-Flask Solubility Determination Workflow.
Procedure:
-
Prepare a buffer solution at a physiologically relevant pH, typically 7.4.
-
Add an excess amount of solid this compound to the buffer in a sealed vial.
-
Agitate the vial in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
The measured concentration represents the aqueous solubility of the compound at that specific pH and temperature.
Potential Signaling Pathway
Many 2-aminothiazole derivatives have demonstrated anticancer activity by targeting and inhibiting various protein kinases involved in cell proliferation and survival. A plausible mechanism of action for this compound could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
Caption: Inhibition of a Generic RTK Signaling Pathway.
This diagram illustrates how this compound could act as an inhibitor of an RTK. By binding to the kinase domain of the receptor, it would block the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[1]
Conclusion
This compound is a molecule of significant interest for drug discovery, belonging to the well-established class of 2-aminothiazoles. While direct experimental data on its physicochemical properties are sparse, predictions based on similar structures suggest it possesses drug-like characteristics. The representative experimental protocols provided offer a foundation for its synthesis and characterization. Furthermore, its structural similarity to known kinase inhibitors suggests a plausible mechanism of action involving the inhibition of key signaling pathways implicated in cancer. Further experimental validation of these properties and biological activities is crucial for advancing this compound in the drug development pipeline.
References
Core Structure-Activity Relationship of 2-(3-Fluorophenylamino)thiazole Analogs: A Technical Guide
Introduction
Thiazole-containing compounds represent a significant class of heterocyclic scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 2-aminothiazole core, in particular, has been identified as a privileged structure in the development of kinase inhibitors.[3][4] This technical guide focuses on the structure-activity relationship (SAR) of a specific subset: 2-(3-Fluorophenylamino)thiazole analogs. The introduction of a fluorine atom at the meta-position of the phenylamino ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making this an area of active research in drug discovery. This document provides a comprehensive overview of the synthesis, biological evaluation, and SAR of these analogs, intended for researchers, scientists, and drug development professionals.
Synthesis and Characterization
The general synthetic route to 2-(phenylamino)thiazole derivatives often follows the Hantzsch thiazole synthesis.[5] This typically involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of this compound analogs, N-(3-fluorophenyl)thiourea would be a key starting material, which can be reacted with various α-haloketones to introduce diversity at the 4- and 5-positions of the thiazole ring.
General Synthetic Scheme:
Caption: General Hantzsch synthesis for this compound analogs.
The resulting compounds are typically characterized using standard spectroscopic methods such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm their structures.[5][6][7] For instance, the 1H NMR spectra would show characteristic signals for the thiazole proton and the aromatic protons of the 3-fluorophenyl group.[5]
Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the thiazole ring and the phenylamino moiety.
Substitutions on the Thiazole Ring (R1 and R2)
The substituents at the 4- and 5-positions of the thiazole ring play a crucial role in modulating the biological activity. For example, in a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, various substitutions on the arylidene moiety led to a range of α-amylase inhibitory activity.[5] Although this study does not specifically use a 3-fluorophenylamino group, it highlights the importance of substitutions on the thiazole core. A compound with a 5-chloro-2-hydroxy substitution on the arylidene ring (compound 3h) showed potent α-amylase inhibition with an IC50 of 5.14 ± 0.03 μM.[5]
Kinase Inhibitory Activity
The 2-aminothiazole scaffold is a well-established template for kinase inhibitors.[4] The 3-fluorophenylamino moiety can form key hydrogen bond interactions with the hinge region of the kinase domain. The SAR of these analogs often revolves around optimizing interactions with the ATP-binding pocket. For instance, in a series of PI3K/mTOR dual inhibitors, different aryl substitutions on a thiazole core resulted in varied potencies. A 2-ethoxyphenyl substituent led to high activity against PI3Kα (IC50 = 0.086 ± 0.005 μM) and mTOR (IC50 = 0.221 ± 0.014 μM).[6] While not a direct 3-fluorophenylamino analog, this demonstrates the significant impact of the substituent attached to the core thiazole structure.
The discovery of Dasatinib, a potent pan-Src kinase inhibitor, originated from a 2-aminothiazole template.[4] The SAR studies revealed that specific substitutions on the thiazole and the N-phenyl ring were critical for its high potency. This underscores the potential for discovering highly active kinase inhibitors by exploring the SAR of this compound analogs.
Quantitative Data
The following table summarizes the biological activity of some representative thiazole analogs from the literature. It is important to note that these are not all this compound analogs but provide context for the SAR of related compounds.
| Compound ID | Core Structure | R1 (Thiazole-4) | R2 (Other) | Target | IC50 (μM) | Reference |
| 3h | 2-(2-Arylidenehydrazinyl)thiazole | 4-fluorophenyl | 5-chloro-2-hydroxy-benzylidenehydrazinyl | α-amylase | 5.14 ± 0.03 | [5] |
| 3n | 2-(2-Arylidenehydrazinyl)thiazole | 4-fluorophenyl | Thiophen-2-yl-methylenehydrazinyl | α-amylase | 5.77 ± 0.05 | [5] |
| 3b | 2-(Arylidenehydrazinyl)thiazole | - | 2-ethoxy-benzylidenehydrazinyl | PI3Kα | 0.086 ± 0.005 | [6] |
| 3b | 2-(Arylidenehydrazinyl)thiazole | - | 2-ethoxy-benzylidenehydrazinyl | mTOR | 0.221 ± 0.014 | [6] |
Experimental Protocols
General Procedure for the Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles (3a–o)[5]
An equimolar mixture of the respective thiosemicarbazones (1) and 2-bromo-4-fluoroacetophenone (2) is condensed together under reflux in ethanol for 4–5 hours. The resulting cyclized products are then isolated.
Caption: Workflow for the synthesis of thiazole derivatives.
In Vitro α-Amylase Inhibition Assay[5]
The α-amylase inhibition activity is evaluated by measuring the amount of maltose produced. The reaction mixture contains the enzyme, the test compound, and a starch solution. The reaction is stopped by adding dinitrosalicylic acid color reagent, and the absorbance is measured at 540 nm. Acarbose is used as a standard reference inhibitor. The IC50 values are calculated from the dose-response curves.
PI3Kα/mTOR Enzymatic Assay[6]
The in vitro enzymatic assays for PI3Kα and mTOR are performed according to previously published protocols. These assays typically involve incubating the enzyme with the test compound and a substrate (e.g., ATP), and then measuring the enzyme activity, often through a luminescence or fluorescence-based method.
Signaling Pathways
This compound analogs, particularly those designed as kinase inhibitors, are intended to interfere with cellular signaling pathways that are often dysregulated in diseases like cancer. For example, inhibitors of the PI3K/mTOR pathway would block the signaling cascade downstream of growth factor receptors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Target Identification and Validation of 2-(3-Fluorophenylamino)thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and antimicrobial effects. This technical guide focuses on the critical process of target identification and validation for a specific derivative, 2-(3-Fluorophenylamino)thiazole. While the precise molecular target of this compound is not definitively established in publicly available literature, this document outlines a comprehensive, technically detailed workflow for its putative identification and validation, based on the known activities of structurally related molecules. We hypothesize that this compound may act as a kinase inhibitor, a common mechanism for this class of compounds. This guide will provide researchers with the necessary experimental protocols and data interpretation frameworks to rigorously test this hypothesis and elucidate the compound's mechanism of action.
Introduction
2-Aminothiazole derivatives have garnered significant attention in drug discovery due to their versatile biological activities.[1] The core thiazole ring, often substituted at the 2-amino position and the 4- and 5-positions, serves as a key pharmacophore for interaction with a range of biological targets.[1][2] Notably, various 2-aminothiazole-based compounds have been investigated as inhibitors of protein kinases, which play a central role in cellular signaling pathways frequently dysregulated in diseases such as cancer.[3][4] Given the structural similarity of this compound to known kinase inhibitors, a primary hypothesis is that its biological effects are mediated through the inhibition of one or more protein kinases. This guide will therefore focus on a systematic approach to identify and validate a putative kinase target for this compound.
Proposed Target Class: Protein Kinases
The rationale for proposing protein kinases as the primary target class for this compound is based on several lines of evidence from related compounds:
-
Structural Precedent: The 2-aminothiazole scaffold is a known "hinge-binding" motif, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[3]
-
Reported Activities: Numerous 2-aminothiazole derivatives have demonstrated potent inhibitory activity against various kinases, including Src family kinases, Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][5][6]
-
Phenotypic Effects: The observed anti-proliferative and pro-apoptotic effects of similar compounds are consistent with the inhibition of signaling pathways regulated by key kinases.[7]
Based on a report of a structurally similar thiazole derivative inhibiting VEGFR-2, we will proceed with the hypothesis that VEGFR-2 is a primary target of this compound for the purpose of outlining a validation strategy.[6]
Target Identification Strategy
A multi-pronged approach is essential for the confident identification of a drug's molecular target. Here, we outline a workflow combining affinity-based and label-free methods.
Figure 1: A workflow for the identification of the molecular target of this compound.
Experimental Protocols
This method aims to isolate binding partners of the compound from a complex biological sample.
Protocol:
-
Immobilization of Ligand: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control resin without the coupled ligand should also be prepared.
-
Cell Lysate Preparation: Culture a relevant cell line (e.g., a human cancer cell line with known kinase dependencies) and prepare a native cell lysate.
-
Affinity Pull-down: Incubate the cell lysate with both the ligand-coupled resin and the control resin.
-
Washing: Wash the resins extensively with a suitable buffer to remove non-specific binding proteins.
-
Elution: Elute the specifically bound proteins from the ligand-coupled resin.
-
Protein Identification: Identify the eluted proteins using one-dimensional SDS-PAGE followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the ligand-coupled resin to those from the control resin to identify specific binders.
CETSA is a powerful technique to monitor the thermal stabilization of a target protein upon ligand binding in a cellular context.
Protocol:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Heating: Heat the treated cells at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of the putative target protein (e.g., VEGFR-2) remaining in the soluble fraction by Western blotting or other quantitative proteomics methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
This approach screens the compound against a large panel of purified kinases to identify potential targets.
Protocol:
-
Compound Submission: Submit this compound to a commercial or academic kinome profiling service.
-
Assay Principle: These services typically use in vitro kinase activity assays (e.g., radiometric, fluorescence-based) to measure the inhibitory effect of the compound on a large number of kinases.
-
Data Analysis: The results are usually presented as the percent inhibition of each kinase at one or two fixed concentrations of the compound. Hits are then selected for further validation.
Target Validation Strategy
Once a putative target, such as VEGFR-2, is identified, it is crucial to validate that the compound's biological effects are indeed mediated through this target.
Figure 2: A workflow for the validation of a putative molecular target.
Experimental Protocols
This assay determines the potency of the compound against the purified putative target kinase.
Protocol:
-
Reagents: Obtain purified, active VEGFR-2 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP.
-
Assay Setup: Set up kinase reactions containing the enzyme, substrate, ATP, and a range of concentrations of this compound.
-
Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA or a fluorescence polarization assay.
-
Data Analysis: Plot the kinase activity as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
These assays confirm that the compound engages the target in cells and inhibits its downstream signaling.
Protocol:
-
Cell Treatment: Treat cells that express the target kinase (e.g., endothelial cells for VEGFR-2) with varying concentrations of this compound.
-
Stimulation: If necessary, stimulate the signaling pathway (e.g., with VEGF for the VEGFR-2 pathway).
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting to detect the phosphorylation status of the target kinase and its key downstream substrates (e.g., phospho-VEGFR-2, phospho-ERK).
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of target phosphorylation and downstream signaling.
This approach provides strong evidence for on-target activity by comparing the effect of the compound in the presence and absence of the target protein.
Protocol:
-
Target Depletion: Use siRNA or CRISPR/Cas9 technology to reduce or eliminate the expression of the putative target protein (e.g., VEGFR-2) in a relevant cell line.
-
Compound Treatment: Treat both the target-depleted cells and control cells (e.g., transfected with a non-targeting siRNA) with the compound.
-
Phenotypic Assay: Assess a relevant cellular phenotype, such as cell viability or migration.
-
Data Analysis: If the compound's effect on the phenotype is significantly diminished in the target-depleted cells compared to the control cells, it strongly suggests that the compound acts through that target.
Data Presentation
Quantitative data from the validation experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical In Vitro Kinase Inhibition Data for this compound
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 50 |
| PDGFRβ | 250 |
| c-Kit | 400 |
| Src | >10,000 |
| CDK2 | >10,000 |
Table 2: Hypothetical Cellular Activity Data for this compound
| Assay | Cell Line | EC50 (nM) |
| Inhibition of VEGFR-2 Phosphorylation | HUVEC | 75 |
| Anti-proliferative Activity | HUVEC | 150 |
| Anti-proliferative Activity (VEGFR-2 Knockdown) | HUVEC | >10,000 |
Signaling Pathway Visualization
Understanding the signaling context of the validated target is crucial.
Figure 3: A simplified diagram of the VEGFR-2 signaling pathway and the proposed point of inhibition by this compound.
Conclusion
This technical guide provides a comprehensive framework for the identification and validation of the molecular target of this compound. By employing a combination of affinity-based, label-free, biochemical, and cellular techniques, researchers can rigorously test the hypothesis that this compound functions as a kinase inhibitor, potentially targeting VEGFR-2. The detailed protocols and data interpretation strategies outlined herein will facilitate the elucidation of its mechanism of action, a critical step in its further development as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early-Stage Research of 2-(3-Fluorophenylamino)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The incorporation of a fluorine atom into drug candidates can often enhance metabolic stability, binding affinity, and bioavailability. This guide outlines a proposed early-stage research plan for the novel compound 2-(3-Fluorophenylamino)thiazole, leveraging established methodologies for the synthesis and evaluation of related 2-aminothiazole derivatives. As direct research on this specific molecule is not yet prevalent in published literature, this document serves as a comprehensive roadmap for its initial investigation.
Proposed Synthesis
The most versatile and widely adopted method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[5] This method typically involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of this compound, a two-step process is proposed, starting with the synthesis of the corresponding thiourea.
Synthesis of N-(3-Fluorophenyl)thiourea
A common method for the synthesis of N-arylthioureas is the reaction of the corresponding aniline with a source of thiocyanate, often in acidic conditions to generate isothiocyanic acid in situ, or by using a pre-formed acyl isothiocyanate followed by hydrolysis.
Synthesis of this compound
The final step involves the cyclization of N-(3-Fluorophenyl)thiourea with an appropriate 2-carbon synthon, typically a 2-haloacetaldehyde or a precursor.
References
- 1. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-(3-Fluorophenylamino)thiazole in Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Many derivatives of this class have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases such as cancer.[3][4] 2-(3-Fluorophenylamino)thiazole belongs to this important class of molecules and is under investigation for its potential as a modulator of cellular signaling. The fluorophenyl moiety can enhance binding affinity and metabolic stability.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its biological activity. The methodologies are designed for researchers in drug discovery and cell biology to assess the compound's effects on cell viability, target engagement, and inhibition of a specific signaling pathway.
Hypothetical Mechanism of Action
Based on the activity of structurally related phenylamino-thiazole derivatives, it is hypothesized that this compound acts as an ATP-competitive inhibitor of a serine/threonine kinase, such as Mitogen-activated protein kinase-interacting kinase (Mnk). Mnk is a downstream effector in the MAPK signaling pathway and plays a role in tumorigenesis through the phosphorylation of eIF4E, which promotes the translation of proteins involved in cell proliferation and survival.[3] Inhibition of this kinase is expected to reduce the phosphorylation of its substrates, leading to decreased cell proliferation and induction of apoptosis in cancer cells.
Diagram of the Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway for this compound.
Quantitative Data Summary
The following tables summarize representative data for the biological activity of this compound in various cancer cell lines. Note: This data is illustrative and may not represent empirically validated results.
Table 1: In Vitro Cell Viability (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.8 |
| K562 | Chronic Myeloid Leukemia | 2.5 |
| A549 | Non-Small Cell Lung Cancer | 5.2 |
| MCF-7 | Breast Cancer | 7.8 |
| HCT116 | Colon Cancer | >10 |
| HEK293 | Normal Human Kidney | >25 |
Table 2: Target Phosphorylation Inhibition in MV4-11 Cells (IC50)
| Assay Endpoint | Assay Type | IC50 (µM) |
| eIF4E Phosphorylation | TR-FRET | 0.5 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Target cancer cell lines (e.g., MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 4 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Diagram of the Cell Viability Assay Workflow
Caption: Workflow for the MTT-based cell viability assay.
Protocol 2: Cellular Kinase Phosphorylation Assay (TR-FRET)
This protocol measures the inhibition of a specific kinase by quantifying the phosphorylation of its substrate in a cellular context using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
TR-FRET assay kit for the target of interest (e.g., phospho-eIF4E)
-
This compound (stock solution in DMSO)
-
Target cell line (e.g., MV4-11)
-
Cell lysis buffer (provided with the kit)
-
Assay plate (e.g., 384-well, low-volume, white)
-
TR-FRET compatible plate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well culture plate and treat with serial dilutions of this compound as described in Protocol 1.
-
Include positive (e.g., growth factor stimulation) and negative (vehicle) controls.
-
Incubate for a shorter period (e.g., 1-2 hours) to capture direct effects on signaling.
-
-
Cell Lysis:
-
Remove the medium and wash the cells with cold PBS.
-
Add the recommended volume of lysis buffer to each well.
-
Incubate on ice for 30 minutes with gentle agitation.
-
-
Assay Assembly:
-
Transfer cell lysates to the 384-well assay plate.
-
Add the TR-FRET antibody mix (Europium-labeled antibody against total protein and acceptor-labeled antibody against the phosphorylated form of the substrate).
-
Incubate for the time specified in the kit protocol (typically 2-4 hours) at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor/Donor) and normalize the data to controls to determine the IC50 for phosphorylation inhibition.
-
Logical Diagram for Compound Screening Cascade
Caption: A logical workflow for a typical kinase inhibitor screening cascade.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Phenylamino Thiazole Derivatives in Cancer Research: A Profile of Preclinical Efficacy
Note: While this document focuses on the broader class of 2-phenylamino thiazole derivatives, it is important to note that specific data for 2-(3-Fluorophenylamino)thiazole was not available in the reviewed literature. The following application notes and protocols are based on structurally related thiazole compounds and are intended to provide a general framework for researchers investigating the anticancer potential of this chemical scaffold.
Introduction
Thiazole-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Derivatives of the 2-aminothiazole core are integral to the structures of numerous clinically approved drugs and are extensively explored for their therapeutic potential, particularly in oncology. This document outlines the application of 2-phenylamino thiazole derivatives in cancer research, summarizing their preclinical anticancer activity, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows.
Preclinical Anticancer Activity
Various derivatives of the 2-phenylamino thiazole scaffold have demonstrated potent cytotoxic and antiproliferative effects across a range of human cancer cell lines. The nature and position of substituents on both the phenyl and thiazole rings play a crucial role in modulating the biological activity.
Summary of In Vitro Anticancer Activity of Representative Thiazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line(s) | IC50 / GI50 (µM) | Key Findings | Reference(s) |
| Compound 4c | 2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]thiazol-4(5H)-one | MCF-7 (Breast), HepG2 (Liver) | 2.57 ± 0.16 (MCF-7), 7.26 ± 0.44 (HepG2) | Most active derivative, also inhibited VEGFR-2 with an IC50 of 0.15 µM. | [1] |
| Compound 4b | 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one | MCF-7 (Breast), HepG2 (Liver) | 31.5 ± 1.91 (MCF-7), 51.7 ± 3.13 (HepG2) | Moderate cytotoxic activity. | [1] |
| Compound 5 | 2-(2-(4-Acetoxybenzylidene)hydrazinyl)thiazol-4(5H)-one | MCF-7 (Breast), HepG2 (Liver) | 28.0 ± 1.69 (MCF-7), 26.8 ± 1.62 (HepG2) | Moderate cytotoxic activity. | [1] |
| Diphyllin Thiazole 5d | Diphyllin derivative with a 4-C-linked thiazole | HepG2 (Liver) | 0.3 | High cytotoxicity, also displayed significant inhibitory activity against V-ATPase. | [3] |
| Diphyllin Thiazole 5e | Diphyllin derivative with a 4-C-linked thiazole | HepG2 (Liver) | 0.4 | High cytotoxicity, also displayed significant inhibitory activity against V-ATPase. | [3] |
| Compound 3b | Thiazole derivative with a 2-ethoxyphenol group | 60 cancer cell lines | PI3Kα IC50: 0.086 ± 0.005, mTOR IC50: 0.221 ± 0.014 | Potent PI3Kα/mTOR dual inhibitor with broad-spectrum anticancer activity. | [4] |
| Compound 3e | Thiazole derivative with a 3-chloro-4-nitrophenyl ring | 60 cancer cell lines | - | Showed strong antiproliferative effects in 11 cell lines with growth inhibitions between 74.32% and 99.19%. | [4] |
Mechanism of Action
The anticancer effects of 2-phenylamino thiazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. Several studies have pointed towards the inhibition of protein kinases as a primary mechanism. For instance, certain thiazole derivatives have been identified as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) , two central nodes in a signaling pathway frequently dysregulated in cancer.[4] Others have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a key mediator of angiogenesis.[1]
Below is a diagram illustrating the PI3K/mTOR signaling pathway, a common target for this class of compounds.
Experimental Protocols
The following are generalized protocols for assessing the in vitro anticancer activity of 2-phenylamino thiazole derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Kinase Inhibition Assay (Example: PI3Kα Inhibition)
This protocol is to determine the inhibitory activity of the compound against a specific kinase.
Materials:
-
Recombinant human PI3Kα enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., PIP2)
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the PI3Kα enzyme.
-
Initiate Reaction: Add a mixture of ATP and the substrate to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel 2-phenylamino thiazole derivative.
Conclusion
The 2-phenylamino thiazole scaffold serves as a valuable template for the design of novel anticancer agents. The preclinical data for various derivatives highlight their potential to inhibit cancer cell growth through the modulation of critical signaling pathways. The experimental protocols and workflows detailed in this document provide a foundational guide for researchers aiming to synthesize and evaluate new compounds within this chemical class for their therapeutic potential in oncology. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance their development towards clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(3-Fluorophenylamino)thiazole as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Fluorophenylamino)thiazole is a synthetic small molecule belonging to the 2-aminothiazole class of compounds. This class is of significant interest in medicinal chemistry and chemical biology due to the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties. While the specific biological targets and mechanism of action for this compound are not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests its potential as a chemical probe for studying cellular signaling pathways, particularly those regulated by protein kinases.
This document provides detailed application notes and protocols to guide researchers in the characterization and utilization of this compound as a potential chemical probe, with a focus on its likely activity as a kinase inhibitor, particularly targeting the p38 mitogen-activated protein kinase (MAPK) pathway. The protocols outlined below are established methods for assessing the inhibitory activity of small molecules against protein kinases and their effects on downstream signaling in cellular contexts.
Data Presentation: Potency of Structurally Related 2-Aminothiazole Kinase Inhibitors
| Compound/Derivative Class | Target Kinase | IC50 / Ki (µM) | Reference Compound |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | Ki: 0.008 ± 0.001 | - |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | Ki: 0.124 ± 0.017 | - |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Ki: 0.129 ± 0.030 | - |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki: 0.083 ± 0.041 | - |
| Fused Thiopyrano[2,3-d]thiazole (Compound 3f) | Various Cancer Cell Lines | GI50: 0.37–0.67 | - |
Experimental Protocols
Synthesis of this compound
The Hantzsch thiazole synthesis is a common and versatile method for preparing 2-aminothiazole derivatives.
Materials:
-
2-bromo-1-(3-fluorophenyl)ethan-1-one
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-bromo-1-(3-fluorophenyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (p38α MAPK)
This protocol describes a non-radioactive, in vitro assay to determine the inhibitory activity of this compound against p38α MAPK.[1][2]
Materials:
-
Recombinant human p38α MAPK (active)
-
ATF-2 (activating transcription factor 2) fusion protein (substrate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP solution
-
This compound stock solution in DMSO
-
SB203580 (known p38 inhibitor, as a positive control)
-
96-well microplate
-
Anti-phospho-ATF-2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of this compound and the control inhibitor (SB203580) in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 10 µL of the diluted compound or DMSO (vehicle control).
-
Add 20 µL of a solution containing recombinant p38α MAPK and ATF-2 substrate in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 20 µL of ATP solution (the final concentration should be at or near the Km for p38α).
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding an appropriate stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a high-binding plate to immobilize the ATF-2 substrate.
-
Wash the wells with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the primary antibody (anti-phospho-ATF-2) and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the chemiluminescent substrate.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based p38 MAPK Phosphorylation Assay (Western Blot)
This protocol determines the effect of this compound on the phosphorylation of p38 MAPK in a cellular context.
Materials:
-
Human cell line known to have an active p38 MAPK pathway (e.g., HeLa, A549, or THP-1 monocytes)
-
Cell culture medium and supplements
-
Anisomycin or Lipopolysaccharide (LPS) to stimulate the p38 pathway
-
This compound stock solution in DMSO
-
SB203580 (positive control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or SB203580 for 1-2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL anisomycin for 30 minutes or 1 µg/mL LPS for 30 minutes). Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal loading.
-
Quantify the band intensities to determine the relative inhibition of p38 MAPK phosphorylation.
Visualizations
Caption: Hypothesized inhibition of the p38 MAPK signaling pathway by this compound.
Caption: Workflow for characterizing this compound as a kinase inhibitor chemical probe.
Disclaimer
The information provided in this document is intended for research use only. This compound is not for diagnostic or therapeutic use in humans or animals. The proposed protocols are templates and may require optimization for specific experimental conditions and cell lines. Researchers should exercise appropriate laboratory safety precautions when handling all chemical reagents.
References
Application Notes and Protocols for High-Throughput Screening with 2-(3-Fluorophenylamino)thiazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 2-(3-Fluorophenylamino)thiazole and its derivatives. The primary focus is on identifying and characterizing compounds that modulate the PI3K/mTOR signaling pathway and exhibit anti-proliferative activity against cancer cell lines.
Introduction: Targeting the PI3K/mTOR Pathway with Thiazole Derivatives
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in various human cancers, making its components attractive targets for anticancer drug development.[1][2][4] Thiazole derivatives have emerged as a promising class of compounds, with some exhibiting potent inhibitory activity against PI3K and mTOR.[5]
This compound represents a core scaffold for the development of dual PI3K/mTOR inhibitors. High-throughput screening campaigns are essential for the rapid evaluation of large compound libraries based on this scaffold to identify lead candidates with desired potency and selectivity. This document outlines two primary HTS applications: a biochemical assay for direct PI3Kα inhibition and a cell-based assay for assessing anti-proliferative activity across a panel of human cancer cell lines.
Signaling Pathway: The PI3K/AKT/mTOR Cascade
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, leading to the activation of PI3K.[1] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream proteins, including the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, ultimately leading to the activation of mTOR.[2][3] mTOR, a key regulator of cell growth and proliferation, exists in two distinct complexes, mTORC1 and mTORC2.
Application 1: Biochemical HTS for PI3Kα Inhibitors
This application note describes a homogeneous time-resolved fluorescence (HTRF) assay for a high-throughput screening campaign to identify direct inhibitors of the PI3Kα isoform.
Experimental Workflow
The HTS workflow consists of compound plating, reagent addition, incubation, and signal detection, designed for automation in a 384-well format.
Detailed Experimental Protocol
This protocol is adapted for a 384-well plate format and is suitable for automated liquid handling systems.
Materials and Reagents:
-
Recombinant human PI3Kα
-
PIP2 substrate
-
ATP
-
HTRF detection reagents (e.g., Europium-conjugated anti-PIP3 antibody and a d2-labeled PIP3 analog)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.05% CHAPS)
-
This compound derivatives library in DMSO
-
Known PI3K inhibitor as a positive control (e.g., Alpelisib)
-
DMSO as a negative control
-
384-well low-volume white plates
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds, positive control, and negative control (DMSO) into the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add 5 µL of a solution containing PI3Kα and PIP2 in assay buffer to each well.
-
Initiation of Reaction: Add 5 µL of ATP solution in assay buffer to each well to start the kinase reaction. Final concentrations should be optimized, for example, 1 nM PI3Kα, 10 µM PIP2, and 10 µM ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the HTRF detection mix containing the Europium-conjugated antibody and the d2-labeled PIP3 analog in detection buffer.
-
Second Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader at an emission wavelength of 665 nm and 620 nm after excitation at 320 nm.
Data Presentation and Analysis
The HTRF signal is proportional to the amount of PIP3 produced. Inhibition is observed as a decrease in the signal.
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percentage of inhibition for each compound: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)) where Ratio_compound is the ratio from the test well, Ratio_min is the average ratio of the positive control (maximum inhibition), and Ratio_max is the average ratio of the negative control (no inhibition).
-
Determine the IC50 values for active compounds by fitting the concentration-response data to a four-parameter logistic equation.
-
Assess the quality of the assay using the Z'-factor.[6][7][8][9]
Z'-Factor Calculation: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| where SD_max and Mean_max are the standard deviation and mean of the negative control, and SD_min and Mean_min are for the positive control. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[6][7]
| Parameter | Value | Interpretation |
| Z'-Factor | 0.75 | Excellent assay quality |
| Signal-to-Background | > 3 | Good assay window |
| Hit Criteria | > 50% Inhibition | Threshold for primary hits |
Table 1: Representative HTS Assay Quality Metrics.
Application 2: Cell-Based HTS for Anti-Proliferative Activity (NCI-60 Style Screen)
This application note outlines a high-throughput, cell-based assay to evaluate the anti-proliferative effects of this compound derivatives across a panel of human cancer cell lines, similar to the NCI-60 screen.[10][11][12][13][14]
Experimental Workflow
The workflow involves cell seeding, compound addition, incubation, and a viability readout. The modernized NCI-60 screen utilizes a 384-well format with a luminescent readout.[10][12][15][16]
Detailed Experimental Protocol
Materials and Reagents:
-
NCI-60 human tumor cell line panel (or a subset)
-
Appropriate cell culture media and supplements (e.g., RPMI-1640, 5% FBS, 2 mM L-glutamine)
-
This compound derivatives library in DMSO
-
Positive control (e.g., Doxorubicin)
-
DMSO as a negative control
-
384-well clear-bottom, white-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at their predetermined optimal densities (e.g., 1,000-5,000 cells/well) in a volume of 40 µL and incubate for 24 hours at 37°C, 5% CO₂.[10]
-
Compound Addition: Prepare a 5-point, 10-fold serial dilution of the test compounds. Add 10 µL of the diluted compounds to the corresponding wells. The final DMSO concentration should be kept below 0.5%.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.[10][15]
-
Viability Assay: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Reading: Measure the luminescence using a plate reader.
Data Presentation and Analysis
The luminescent signal is proportional to the amount of ATP, which is an indicator of the number of viable cells.
Data Analysis:
-
Calculate the percentage growth inhibition (GI) for each concentration of the compound.
-
Plot the percentage growth inhibition against the logarithm of the compound concentration.
-
Determine the GI50 (concentration causing 50% growth inhibition) for each compound on each cell line by fitting the data to a suitable model.
| Cell Line | Cancer Type | Compound XYZ (GI50, µM) | Doxorubicin (GI50, µM) |
| HL-60(TB) | Leukemia | 0.85 | 0.02 |
| MCF7 | Breast | 1.23 | 0.05 |
| NCI-H460 | Lung | 2.51 | 0.03 |
| SF-268 | CNS | 3.15 | 0.04 |
| UACC-257 | Melanoma | 1.78 | 0.06 |
Table 2: Representative quantitative data for a hypothetical this compound derivative (Compound XYZ) from a cell-based anti-proliferative screen.
Conclusion
The protocols and application notes presented here provide a framework for the high-throughput screening of this compound and its analogs. The biochemical HTRF assay allows for the direct assessment of PI3Kα inhibition, enabling the identification of potent enzyme inhibitors. The cell-based anti-proliferative screen provides crucial information on the cytotoxic and cytostatic effects of the compounds in a biologically relevant context. Together, these HTS approaches facilitate the rapid identification and characterization of novel thiazole-based anticancer drug candidates targeting the PI3K/mTOR pathway. Further characterization of hit compounds from these screens should include secondary assays to confirm the mechanism of action, assess selectivity against other kinases, and evaluate drug-like properties.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. PI3K-AKT-mTOR Compound Library | TargetMol | 化合物ライブラリー [targetmol.com]
- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 7. assay.dev [assay.dev]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. Z-factor - Wikipedia [en.wikipedia.org]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. HTS384 NCI60: The Next Phase of the NCI60 Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century | Corsello Laboratory [corsellolab.stanford.edu]
Application Notes and Protocols for In Vivo Studies of 2-(Phenylamino)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of 2-(phenylamino)thiazole derivatives, a promising class of compounds with diverse therapeutic potential. The protocols outlined below are based on established methodologies for evaluating the anti-cancer and anti-infective properties of these compounds in animal models.
I. Anti-Cancer Activity
Thiazole-containing compounds have emerged as a significant scaffold in the development of novel anti-cancer agents.[1] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1] In vivo studies are critical to validate the therapeutic efficacy and safety of these derivatives.
A. Xenograft Mouse Model of Cancer
This protocol describes a common method for evaluating the in vivo anti-tumor efficacy of a test compound, such as a 2-(3-Fluorophenylamino)thiazole derivative, using a xenograft mouse model.
Experimental Workflow:
Caption: Workflow for a xenograft mouse model study.
Protocol:
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media until it reaches 80-90% confluency.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old.
-
Tumor Cell Implantation: Harvest the cancer cells and resuspend them in a sterile solution (e.g., PBS or Matrigel). Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Grouping: Randomly divide the mice into treatment groups (n=5-10 per group):
-
Vehicle control (e.g., saline, DMSO solution)
-
Test compound (e.g., this compound derivative) at various doses
-
Positive control (e.g., a standard-of-care chemotherapy agent like Doxorubicin or AZD9291).[2]
-
-
Treatment Administration: Administer the treatment as per the study design (e.g., intraperitoneal injection, oral gavage) daily or on a specified schedule.
-
Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice to assess toxicity.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors in the control group reach a predetermined size or after a set duration.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Quantitative Data Summary (Illustrative):
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Endpoint | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| Compound 6f | 10 | 235.5 ± 45 | 84.3[2] |
| Positive Control | Varies | Varies | Varies |
B. Potential Signaling Pathway
Many 2-(phenylamino)thiazole derivatives function as kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway that could be targeted.
Caption: Potential mechanism of action for a thiazole derivative.
II. Anti-Infective Activity
Certain thiazole derivatives have demonstrated potent activity against pathogenic fungi, such as Candida albicans.[3] In vivo models are essential to confirm the efficacy of these compounds in a host setting.
A. Murine Model of Oral Candidiasis
This protocol details an in vivo model to assess the efficacy of a 2-(phenylamino)thiazole derivative against oral candidiasis.
Experimental Workflow:
Caption: Workflow for a murine model of oral candidiasis.
Protocol:
-
Animal Model: Use mice (e.g., C57BL/6), 6-8 weeks old.
-
Immunosuppression: Induce immunosuppression to facilitate infection, for example, by subcutaneous injection of cortisone acetate.
-
Infection: Anesthetize the mice and induce oral infection by placing a cotton swab saturated with a suspension of Candida albicans sublingually.
-
Treatment:
-
Begin treatment 24 hours post-infection.
-
Apply the test compound (formulated as a topical gel or solution) or vehicle control directly to the oral cavity twice daily for a set period (e.g., 5 days).
-
-
Clinical Assessment: Monitor the mice daily for signs of infection and oral lesions.
-
Fungal Burden Quantification:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the tongue and homogenize it in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates and count the number of Colony Forming Units (CFUs).
-
-
Data Analysis: Compare the CFU counts between the treated and vehicle control groups.
Quantitative Data Summary (Illustrative):
| Treatment Group | Concentration | Mean Fungal Burden (log10 CFU/g of tissue) |
| Vehicle Control | - | 5.5 ± 0.5 |
| Test Compound (MT) | 2 µg/mL | 3.2 ± 0.4[3] |
| Positive Control (Nystatin) | Varies | Varies |
III. Pharmacokinetic Studies
Understanding the pharmacokinetic profile of a compound is crucial for its development as a drug.[4][5][6] These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in an animal model.
A. Pharmacokinetic Analysis in Mice
This protocol provides a general method for assessing the pharmacokinetic parameters of a 2-(phenylamino)thiazole derivative in mice.
Protocol:
-
Animal Model: Use healthy mice (e.g., BALB/c), 8-10 weeks old.
-
Compound Administration:
-
Divide mice into groups for intravenous (IV) and oral (PO) administration.
-
Administer a single dose of the test compound.
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
At the final time point, collect tissues of interest (e.g., brain, liver, tumor).[5]
-
-
Bioanalysis:
-
Extract the compound from plasma and tissue homogenates.
-
Quantify the concentration of the compound using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters.
-
Key Pharmacokinetic Parameters (Illustrative Data):
| Parameter | Description | Oral (PO) | Intravenous (IV) |
| Cmax (ng/mL) | Maximum plasma concentration | Varies | Varies |
| Tmax (h) | Time to reach Cmax | Varies | - |
| AUC (ng*h/mL) | Area under the curve | Varies | Varies |
| t1/2 (h) | Half-life | Varies | Varies |
| F (%) | Bioavailability | 27-40[5] | - |
Disclaimer: The quantitative data presented in the tables are for illustrative purposes and are based on values reported for various thiazole derivatives in the literature. The experimental protocols are generalized and may require optimization for specific compounds and research questions.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [benthamscience.com]
- 3. Antivirulence activity and in vivo efficacy of a thiazole derivative against candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Application Notes and Protocols for Measuring 2-(3-Fluorophenylamino)thiazole Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized as a core component of numerous biologically active compounds, including potent kinase inhibitors. The compound 2-(3-Fluorophenylamino)thiazole belongs to this class and is hypothesized to exhibit inhibitory activity against protein kinases, making it a candidate for investigation in oncology and other therapeutic areas. The structural similarity to known kinase inhibitors, such as Dasatinib, a potent pan-Src family kinase (SFK) inhibitor, suggests that this compound may also target members of this family.[1][2]
Src family kinases are non-receptor tyrosine kinases that play crucial roles in regulating a multitude of cellular processes, including proliferation, survival, motility, and angiogenesis.[3][4] Dysregulation of SFK activity is a common feature in many human cancers, contributing to tumor progression and metastasis.[5][6] Therefore, the development of assays to measure the activity of potential SFK inhibitors like this compound is a critical step in the drug discovery pipeline.
These application notes provide detailed protocols for a suite of biochemical and cell-based assays designed to characterize the activity of this compound and its analogs. The protocols cover the determination of direct enzymatic inhibition of Src kinase and the assessment of its effects on cancer cell viability and proliferation.
Data Presentation
The following tables summarize representative quantitative data for 2-aminothiazole derivatives against Src family kinases and their effects on cancer cell lines. While specific data for this compound is not publicly available, these tables provide an expected range of activity based on structurally related compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Representative 2-Aminothiazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| Derivative 1 | Src | 220 | Enzymatic Assay |
| Derivative 1 | Fyn | 689 | Enzymatic Assay |
| Derivative 1 | Lyn | 1300 | Enzymatic Assay |
| Derivative 1 | Yes | 167 | Enzymatic Assay |
| Derivative 2 | Src | 40 | Enzymatic Assay |
| Derivative 3 | Src | 93 | Enzymatic Assay |
| Dasatinib | Src | <1 | Enzymatic Assay |
Data is compiled from representative literature on 2-aminothiazole derivatives as Src family kinase inhibitors.[7]
Table 2: Cellular Activity of Representative 2-Aminothiazole Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) |
| Derivative A | SH-SY5Y (Neuroblastoma) | Antiproliferative | 25 |
| Derivative B | K562 (Chronic Myeloid Leukemia) | Antiproliferative | >25 |
| Derivative C | HeLa (Cervical Cancer) | Antiproliferative | 1.6 |
| Derivative D | A549 (Lung Cancer) | Antiproliferative | 4.89 |
Data is compiled from representative literature on the cellular activity of 2-aminothiazole derivatives.[7][8]
Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving Src kinase. Src is a key node that integrates signals from receptor tyrosine kinases (RTKs) and integrins, and relays them to downstream pathways such as RAS/ERK and PI3K/Akt, which in turn regulate cellular processes like proliferation, survival, and migration.
Caption: Simplified Src kinase signaling pathway.
Experimental Protocols
Biochemical Assay: In Vitro Src Kinase Activity (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the activity of Src kinase and the inhibitory potential of this compound. The ADP-Glo™ Kinase Assay is a homogenous assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Src kinase (e.g., Millipore #14-117)
-
Src Kinase Substrate Peptide (e.g., Poly(Glu,Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (test compound)
-
Dasatinib (positive control inhibitor)
-
Kinase Assay Buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2)
-
ATP
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Experimental Workflow:
Caption: Workflow for the in vitro Src kinase activity assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a serial dilution of Dasatinib as a positive control.
-
Dilute Src kinase and the substrate peptide in Kinase Assay Buffer to the desired concentrations. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.[9]
-
Prepare the ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near its Km for Src.
-
-
Assay Procedure (384-well format):
-
To the wells of a white, opaque 384-well plate, add 2.5 µL of the serially diluted this compound, Dasatinib, or vehicle control (Kinase Assay Buffer with DMSO).
-
Add 2.5 µL of diluted Src kinase to each well.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate peptide mixture to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent to each well. This reagent also contains luciferase and luciferin to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.[10]
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Cell Viability (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of a cancer cell line known to have active Src signaling (e.g., HT-29 colon cancer cells).
Materials:
-
HT-29 human colon cancer cell line (or other suitable cell line)
-
Cell culture medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (test compound)
-
Doxorubicin or Dasatinib (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Plating:
-
Harvest and count the HT-29 cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from a concentrated DMSO stock. The final DMSO concentration should be below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and positive control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.[12]
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound's biological activity. By employing both biochemical and cell-based assays, researchers can effectively assess its potential as a kinase inhibitor and its impact on cancer cell viability. The provided data on related compounds and the illustrative signaling pathway offer a valuable context for interpreting the experimental results. Further characterization may involve broader kinase profiling, investigation of downstream signaling effects through methods like Western blotting, and in vivo efficacy studies.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Src family kinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase activity assays Src and CK2 [protocols.io]
- 10. promega.com [promega.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Synthesis of 2-(3-Fluorophenylamino)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-(3-Fluorophenylamino)thiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents. The following sections detail the primary synthetic methodologies, experimental procedures, and relevant biological pathways.
Introduction
The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active compounds.[1][2] Derivatives of 2-phenylaminothiazole, in particular, have garnered attention for their potential as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks).[3][4] This document outlines key synthetic routes to this compound derivatives, with a focus on the Hantzsch thiazole synthesis and modern variations such as microwave-assisted one-pot procedures.
Synthetic Methodologies
Several synthetic strategies can be employed for the preparation of this compound derivatives. The choice of method often depends on the desired substitution pattern, scalability, and desired reaction times.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the formation of the thiazole ring.[5] It involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of this compound derivatives, this typically involves the reaction of an appropriate α-haloketone with 1-(3-fluorophenyl)thiourea.
A general workflow for the Hantzsch synthesis is depicted below.
Caption: General workflow for the Hantzsch thiazole synthesis.
Microwave-Assisted One-Pot Synthesis
To improve reaction efficiency, reduce reaction times, and often increase yields, microwave-assisted organic synthesis has emerged as a powerful tool.[6][7] For the synthesis of 2-aminothiazole derivatives, a one-pot approach under microwave irradiation is particularly effective. This method can combine the formation of the α-haloketone in situ followed by its reaction with the thiourea.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jusst.org [jusst.org]
Application Notes and Protocols for 2-(3-Fluorophenylamino)thiazole in Combination Therapy
Disclaimer: The following application notes and protocols are representative examples based on the general properties of thiazole derivatives in cancer research. As of the current date, specific data for "2-(3-Fluorophenylamino)thiazole" in combination with other therapeutic agents is not publicly available. For the purpose of this document, "this compound" will be referred to as Compound X .
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thiazole-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] Many thiazole derivatives have been investigated for their potential to inhibit various cellular signaling pathways implicated in cancer progression. One such critical pathway is the PI3K/mTOR signaling cascade, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[2][3]
This document outlines a hypothetical application of Compound X , a 2-aminothiazole derivative, in a combination therapy approach for cancer treatment. The rationale is to explore the potential synergistic effects of Compound X with a known therapeutic agent, such as an mTOR inhibitor, to enhance anti-tumor efficacy. This approach is based on the premise that targeting multiple nodes within a critical signaling pathway can lead to a more potent and durable therapeutic response.
Hypothetical Combination Study: Compound X with an mTOR Inhibitor
This section details a hypothetical study investigating the combination of Compound X with a well-established mTOR inhibitor, Everolimus, in a human cancer cell line.
Rationale for Combination:
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and proliferation.[4] While mTOR inhibitors like Everolimus are effective in certain cancers, tumors can develop resistance through feedback mechanisms. It is hypothesized that Compound X may act on an upstream component of this pathway or a parallel pathway, and its combination with Everolimus could result in a synergistic anti-proliferative effect.
Data Presentation
The following tables summarize hypothetical quantitative data from in vitro experiments on a cancer cell line (e.g., MCF-7 breast cancer cell line).
Table 1: In Vitro Cytotoxicity of Compound X and Everolimus as Single Agents
| Compound | IC50 (µM) |
| Compound X | 5.2 |
| Everolimus | 0.8 |
Table 2: Synergistic Effect of Compound X and Everolimus Combination
| Combination Ratio (Compound X:Everolimus) | Combination Index (CI) | Interpretation |
| 1:1 | 0.6 | Synergy |
| 1:2 | 0.5 | Synergy |
| 2:1 | 0.7 | Synergy |
Note: The Combination Index (CI) is a quantitative measure of the degree of synergy, additivity, or antagonism between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Compound X and Everolimus, both as single agents and in combination.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
Compound X (dissolved in DMSO)
-
Everolimus (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Single Agent: Prepare serial dilutions of Compound X and Everolimus in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Combination: Prepare combinations of Compound X and Everolimus at constant ratios (e.g., 1:1, 1:2, 2:1). Add 100 µL of the combination dilutions to the respective wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 values using a suitable software (e.g., GraphPad Prism). For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method.[5]
Western Blot Analysis for Pathway Modulation
This protocol is used to assess the effect of the combination treatment on the PI3K/mTOR signaling pathway.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, and anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Compound X, Everolimus, or their combination for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the changes in the phosphorylation status of key pathway proteins.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical PI3K/mTOR signaling pathway with intervention points.
Experimental Workflow Diagram
Caption: Experimental workflow for combination therapy evaluation.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficacy Studies of 2-(3-Fluorophenylamino)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for conducting preclinical efficacy studies of 2-(3-Fluorophenylamino)thiazole, a novel small molecule inhibitor with putative anti-cancer properties. The protocols outlined below cover essential in vitro and in vivo assays to characterize its biological activity and assess its therapeutic potential. For the purpose of these notes, we will hypothesize that this compound acts as an inhibitor of the PI3K/Akt signaling pathway, a critical cascade often dysregulated in cancer.
Hypothesized Signaling Pathway: PI3K/Akt Inhibition
The following diagram illustrates the hypothesized mechanism of action for this compound, where it is proposed to inhibit the PI3K/Akt signaling pathway, leading to decreased cell proliferation and survival.
In Vitro Efficacy Studies
A tiered approach is recommended for in vitro evaluation, starting with broad screening for cytotoxic activity and progressing to more specific mechanistic assays.
Experimental Workflow: In Vitro Screening Cascade
Cell Viability Assay
This initial screen assesses the cytotoxic or cytostatic effects of the compound on a panel of human cancer cell lines.[1][2][3]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 5.2 ± 0.6 |
| A549 | Lung | 8.9 ± 1.1 |
| HCT116 | Colon | 3.5 ± 0.4 |
| PC-3 | Prostate | 12.1 ± 1.5 |
Table 1: Hypothetical IC50 values representing the concentration of this compound required to inhibit cell growth by 50% after 72 hours of treatment.
Apoptosis Assay
This assay determines if the observed reduction in cell viability is due to the induction of programmed cell death (apoptosis).
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed HCT116 cells (or the most sensitive cell line from the viability assay) in a 6-well plate. Treat with this compound at 1x and 2x its IC50 value for 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation: Apoptosis Induction in HCT116 Cells
| Treatment | Concentration | % Early Apoptosis | % Late Apoptosis | Total Apoptotic Cells (%) |
| Vehicle Control | - | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| Compound | 3.5 µM (IC50) | 15.8 ± 2.1 | 8.2 ± 1.0 | 24.0 ± 3.1 |
| Compound | 7.0 µM (2x IC50) | 28.4 ± 3.5 | 19.7 ± 2.4 | 48.1 ± 5.9 |
Table 2: Hypothetical percentage of apoptotic HCT116 cells following 48-hour treatment with this compound, as determined by Annexin V/PI staining.
Western Blot Analysis
Western blotting is used to investigate the compound's effect on the hypothesized PI3K/Akt signaling pathway by measuring the phosphorylation status of key proteins.
Protocol: Western Blot for p-Akt and Total Akt
-
Protein Extraction: Treat HCT116 cells with the compound at its IC50 for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Data Presentation: Effect on Akt Phosphorylation
| Treatment | Concentration | Relative p-Akt/Total Akt Ratio |
| Vehicle Control | - | 1.00 ± 0.12 |
| Compound | 3.5 µM (IC50) | 0.35 ± 0.05 |
Table 3: Hypothetical relative quantification of phosphorylated Akt in HCT116 cells after 24-hour treatment, normalized to the vehicle control.
In Vivo Efficacy Study
In vivo studies are crucial to evaluate the therapeutic efficacy and tolerability of the compound in a living organism. The human tumor xenograft model is a standard for this purpose.[4][5][6]
Experimental Workflow: In Vivo Xenograft Study
Protocol: HCT116 Xenograft Model
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in a mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment Administration:
-
Group 1 (Vehicle): Administer the vehicle solution (e.g., 0.5% CMC) daily via oral gavage.
-
Group 2 (Compound): Administer this compound (e.g., 50 mg/kg) daily via oral gavage.
-
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Record body weights as a measure of toxicity.
-
Endpoint: Continue the study for a pre-determined period (e.g., 21 days) or until tumors in the control group reach the endpoint volume (e.g., 1500 mm³).
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-Akt).
Data Presentation: In Vivo Anti-Tumor Efficacy
| Treatment Group | Day 0 Tumor Volume (mm³) | Day 21 Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 125.5 ± 15.2 | 1350.8 ± 180.4 | - |
| Compound (50 mg/kg) | 128.1 ± 16.8 | 580.2 ± 95.7 | 57.0 |
Table 4: Hypothetical tumor growth data in an HCT116 xenograft model following 21 days of treatment. Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control group.
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 6. ichorlifesciences.com [ichorlifesciences.com]
Troubleshooting & Optimization
Improving the solubility of 2-(3-Fluorophenylamino)thiazole for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2-(3-Fluorophenylamino)thiazole for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: My this compound is precipitating out of my aqueous buffer. What can I do?
A2: Precipitation in aqueous buffers is a common issue for poorly soluble compounds.[3] Here are a few troubleshooting steps:
-
Increase the concentration of the co-solvent: If you are using a co-solvent like DMSO, you can try increasing its percentage in the final solution. However, be mindful of the tolerance of your experimental system to the co-solvent.[3]
-
Adjust the pH: Since this compound has an amine group, its solubility may increase in acidic conditions due to protonation.[2] A slight decrease in the buffer's pH might help keep the compound in solution.
-
Use a different solubilization technique: If simple co-solvency is not effective, you may need to consider more advanced methods like using cyclodextrins or creating a solid dispersion.[4][5]
Q3: What is the best starting solvent to dissolve this compound?
A3: For initial stock solutions, a water-miscible organic solvent is recommended.[6] Dimethyl sulfoxide (DMSO) is a common choice for dissolving poorly soluble compounds for in vitro assays.[3] Other options include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[7]
Q4: How can I prepare a high-concentration stock solution?
A4: To prepare a high-concentration stock, dissolve the compound in 100% of a suitable organic solvent like DMSO.[3] Gentle heating or sonication can aid in dissolution. It is crucial to ensure the compound is fully dissolved before making serial dilutions into your aqueous experimental medium.
Q5: Are there any alternatives to DMSO I can use?
A5: Yes, other co-solvents can be used, especially if your experimental system is sensitive to DMSO.[7] Ethanol, propylene glycol, and PEG 400 are common alternatives.[8] The choice of co-solvent may depend on the specific requirements of your assay.
Q6: How does pH affect the solubility of this compound?
A6: The 2-aminothiazole structure contains a basic amine group.[2] In acidic solutions, this group can be protonated, leading to increased aqueous solubility.[2] Conversely, in neutral or basic solutions, the compound is likely to be less soluble. Therefore, adjusting the pH of your aqueous medium to be slightly acidic may improve solubility.[9]
Q7: What are some common pitfalls to avoid when trying to dissolve this compound?
A7:
-
Insufficient vortexing/mixing: Ensure vigorous mixing to aid dissolution.
-
Adding aqueous buffer too quickly to the stock solution: This can cause the compound to precipitate. It is often better to add the stock solution to the aqueous buffer while vortexing.
-
Exceeding the solubility limit in the final assay medium: Even with a co-solvent, there is a limit to how much compound will stay in solution. Determine the maximum soluble concentration in your final assay conditions.
-
Ignoring the effect of temperature: Solubility can be temperature-dependent. Ensure your dissolution and experimental conditions have consistent temperatures.
Predicted Physicochemical Properties
While experimental data for this compound is limited, the following table summarizes predicted properties based on its structure and data from similar thiazole derivatives.
| Property | Predicted Value/Characteristic | Source |
| Molecular Formula | C9H7FN2S | N/A |
| Molecular Weight | 194.23 g/mol | N/A |
| Physical State | Solid | [2] |
| Aqueous Solubility | Poor | [1] |
| Organic Solvent Solubility | Soluble in polar organic solvents (e.g., DMSO, Ethanol) | [10] |
| pH-dependent Solubility | Solubility likely increases in acidic pH | [2][9] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions using a Co-solvent
This protocol describes the use of a water-miscible organic solvent (co-solvent) to dissolve this compound for use in aqueous-based experiments.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or other suitable co-solvent (e.g., ethanol, PEG 400)
-
Aqueous buffer (e.g., PBS, TRIS)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high concentration stock (e.g., 10 mM, 50 mM).
-
Vortex vigorously until the compound is completely dissolved. Gentle heating or sonication may be used to aid dissolution.
-
-
Prepare an Intermediate Dilution (if necessary):
-
Depending on your final desired concentration, it may be necessary to make an intermediate dilution in your co-solvent or a mix of co-solvent and aqueous buffer.
-
-
Prepare the Final Working Solution:
-
Add the stock solution (or intermediate dilution) to your aqueous buffer to achieve the final desired concentration. It is crucial to add the stock solution to the buffer while vortexing to minimize precipitation.
-
Ensure the final concentration of the co-solvent in your working solution is compatible with your experimental system (typically ≤1% DMSO for cell-based assays).[3]
-
Protocol 2: Solubility Enhancement using pH Adjustment
This protocol outlines how to increase the solubility of this compound, a weakly basic compound, by lowering the pH of the aqueous medium.[]
Materials:
-
This compound powder
-
Aqueous buffer system with a pH range of ~5.0-7.4
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
pH meter
Procedure:
-
Prepare a suspension of the compound:
-
Add an excess amount of this compound powder to a known volume of your aqueous buffer at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).
-
-
Equilibrate the samples:
-
Shake or stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
-
-
Separate the solid from the solution:
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter can also be used.
-
-
Determine the concentration:
-
Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Identify the optimal pH:
-
Plot the solubility versus pH to determine the pH at which the solubility is highest. This pH can then be used for your experiments.
-
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This method aims to improve the dissolution rate by dispersing the compound in a hydrophilic carrier in an amorphous state.[5]
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Volatile organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve the compound and carrier:
-
Dissolve both this compound and the hydrophilic carrier in a suitable volatile organic solvent.[13]
-
-
Evaporate the solvent:
-
Remove the solvent using a rotary evaporator under reduced pressure. This will leave a thin film of the solid dispersion on the wall of the flask.[14]
-
-
Dry and collect the solid dispersion:
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder. This powder can then be used for dissolution studies or in your experiments.
-
Protocol 4: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
This protocol describes the formation of an inclusion complex with a cyclodextrin to enhance the aqueous solubility of the compound.[15]
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water-ethanol mixture
Procedure:
-
Form a paste:
-
Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a homogeneous paste.[4]
-
-
Add the compound:
-
Slowly add the this compound powder to the paste while continuously triturating.
-
-
Knead the mixture:
-
Knead the mixture for a specified time (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.
-
-
Dry the complex:
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Pulverize and store:
-
Grind the dried complex into a fine powder and store it in a desiccator. This powder should exhibit improved aqueous solubility compared to the pure compound.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: How co-solvents improve the solubility of hydrophobic compounds.
Caption: Encapsulation of a drug molecule by a cyclodextrin.
References
- 1. mdpi.com [mdpi.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. japsonline.com [japsonline.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. humapub.com [humapub.com]
Technical Support Center: Overcoming Resistance to 2-(3-Fluorophenylamino)thiazole (FPT)
Welcome to the technical support center for 2-(3-Fluorophenylamino)thiazole (FPT), a potent and selective inhibitor of MEK1/2 kinases. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome resistance to FPT in cell lines.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to FPT (Shift in IC50)
Your cell line, which was previously sensitive to FPT, now requires a higher concentration to achieve the same level of growth inhibition.
Possible Causes & Solutions
Table 1: Troubleshooting Decreased FPT Sensitivity
| Possible Cause | Diagnostic Experiment | Proposed Solution |
| 1. Reactivation of MAPK Pathway | Western Blot for p-ERK, p-MEK. qPCR or FISH for BRAF gene copy number. Sanger sequencing for KRAS/NRAS/BRAF mutations. | Co-treatment with a BRAF inhibitor (if BRAF amplified) or an ERK inhibitor.[1][2][3] |
| 2. Activation of Bypass Pathways | Western Blot for p-AKT, p-S6K, p-EGFR. | Co-treatment with a PI3K/AKT inhibitor (e.g., GDC-0941) or an RTK inhibitor.[4][5][6][7] |
| 3. Increased Drug Efflux | Rhodamine 123 efflux assay via flow cytometry. Western Blot for ABCB1/MDR1 expression. | Co-treatment with an ABCB1 inhibitor (e.g., Verapamil, Tariquidar).[8][9] |
| 4. Target Alteration | Sanger sequencing of MAP2K1 (MEK1) and MAP2K2 (MEK2) genes. | Switch to a structurally different MEK inhibitor or an ERK inhibitor downstream of MEK.[10][11] |
Investigational Workflow
This workflow provides a logical sequence of experiments to diagnose the cause of decreased FPT sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FPT?
A1: this compound (FPT) is a non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2. By binding to a pocket adjacent to the ATP-binding site, it prevents MEK from phosphorylating its downstream targets, ERK1 and ERK2, thereby inhibiting the MAPK signaling pathway.
MAPK Signaling Pathway and FPT Inhibition
References
- 1. BRAF Gene Amplification Can Promote Acquired Resistance to MEK Inhibitors in Cancer Cells Harboring the BRAF V600E Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRAF gene amplification can promote acquired resistance to MEK inhibitors in cancer cells harboring the BRAF V600E mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI3K pathway activation mediates resistance to MEK inhibitors in KRAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MEK inhibitors induce Akt activation and drug resistance by suppressing negative feedback ERK‐mediated HER2 phosphorylation at Thr701 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Trametinib modulates cancer multidrug resistance by targeting ABCB1 transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ascopubs.org [ascopubs.org]
Technical Support Center: Optimizing In Vivo Dosage of 2-(3-Fluorophenylamino)thiazole
This technical support center provides guidance and troubleshooting for researchers utilizing 2-(3-Fluorophenylamino)thiazole in in vivo studies. Given the novelty of this compound in extensive in vivo applications, this guide offers a framework for systematic dosage optimization based on established principles for small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for my in vivo study with this compound?
A1: Determining a starting dose requires a multi-step approach. It is recommended to first establish the in vitro efficacy of the compound, typically the half-maximal inhibitory concentration (IC50) in relevant cell lines. This in vitro data, combined with information from acute toxicity studies, can inform the selection of a starting dose for in vivo efficacy studies. A common starting point is a dose that is expected to achieve plasma concentrations several-fold higher than the in vitro IC50.
Q2: What are common signs of toxicity I should monitor for in my animal models?
A2: Close monitoring of animal health is critical. Common signs of toxicity for small molecule inhibitors include, but are not limited to:
-
Significant weight loss (>15-20% of initial body weight)
-
Changes in behavior (e.g., lethargy, social withdrawal)
-
Ruffled fur and hunched posture
-
Changes in food and water intake
-
Gastrointestinal issues (e.g., diarrhea)
-
Skin abnormalities at the injection site
Any adverse signs should be carefully documented and may necessitate dose reduction or cessation of the study for that animal.
Q3: How do I choose an appropriate vehicle for the administration of this compound?
A3: The choice of vehicle depends on the physicochemical properties of this compound, particularly its solubility. A preliminary solubility test in various common vehicles is recommended. Commonly used vehicles for in vivo studies include:
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
A mixture of DMSO, PEG300, Tween 80, and water. A commercial formulation calculator can assist in determining the optimal ratios of these components.
-
Corn oil (for oral administration of lipophilic compounds)
It is crucial to test the vehicle alone in a control group of animals to ensure it does not produce any confounding effects.
Q4: What is the importance of pharmacokinetic (PK) and pharmacodynamic (PD) studies?
A4: PK/PD studies are essential for understanding the relationship between the drug's concentration in the body and its biological effect over time.
-
Pharmacokinetics (PK) describes what the body does to the drug (absorption, distribution, metabolism, and excretion). Key parameters include half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
-
Pharmacodynamics (PD) describes what the drug does to the body (the biochemical and physiological effects). This often involves measuring a biomarker to assess target engagement.
Integrating PK and PD data is crucial for optimizing the dosing schedule (e.g., once daily vs. twice daily) to maintain target engagement above a therapeutic threshold.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable efficacy in vivo | Inadequate dose/exposure | - Perform a dose-escalation study.- Conduct PK studies to determine if therapeutic concentrations are achieved and sustained.- Re-evaluate the in vitro potency of the compound. |
| Poor bioavailability | - Consider alternative routes of administration (e.g., intraperitoneal if oral absorption is poor).- Optimize the formulation to improve solubility and absorption. | |
| Rapid metabolism/clearance | - Analyze plasma samples for major metabolites.- Increase the dosing frequency based on PK data. | |
| Significant toxicity observed | Dose is too high | - Reduce the dose.- Consider an alternative dosing schedule (e.g., intermittent dosing) to manage toxicity while maintaining efficacy.[1][2] |
| Vehicle-related toxicity | - Run a vehicle-only control group to assess tolerability.- Explore alternative, less toxic vehicle formulations. | |
| High variability in animal response | Inconsistent drug administration | - Ensure accurate and consistent dosing technique.- For oral gavage, ensure the compound is well-suspended or dissolved. |
| Biological variability | - Increase the number of animals per group to improve statistical power.- Ensure animals are age- and sex-matched. | |
| Formulation instability | - Prepare fresh formulations for each dosing day.- Assess the stability of the compound in the chosen vehicle over the duration of the experiment. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
This protocol outlines a general procedure to determine the MTD of this compound.
-
Animal Model: Select a relevant mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.
-
Group Allocation: Assign mice to groups of 3-5 animals per dose level. Include a vehicle control group.
-
Dose Selection: Based on preliminary toxicity data (if available) or literature on similar compounds, select a starting dose and several escalating dose levels (e.g., 10, 30, 100 mg/kg).
-
Formulation: Prepare the dosing solution of this compound in the selected vehicle.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 7-14 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not induce mortality or significant toxicity (e.g., >20% body weight loss or other severe clinical signs).
Protocol 2: Pharmacokinetic (PK) Study in Mice
-
Animal Model and Grouping: Use the same strain of mice as in the efficacy studies. A typical design involves 3 mice per time point.
-
Dosing: Administer a single dose of this compound at a dose level expected to be efficacious and well-tolerated.
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital bleed) at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters.
Quantitative Data Summary
The following tables are templates for summarizing data from your in vivo studies.
Table 1: Hypothetical Maximum Tolerated Dose (MTD) Study Summary
| Dose Group (mg/kg) | n | % Body Weight Change (Day 7) | Mortality | Clinical Signs |
| Vehicle | 5 | +2.5% | 0/5 | None observed |
| 10 | 5 | +1.8% | 0/5 | None observed |
| 30 | 5 | -3.2% | 0/5 | Mild, transient lethargy |
| 100 | 5 | -18.5% | 1/5 | Significant lethargy, ruffled fur |
| 300 | 5 | -25.0% | 3/5 | Severe lethargy, hunched posture |
Table 2: Hypothetical Pharmacokinetic Parameters in Mice
| Parameter | Unit | Value (at 30 mg/kg, oral) |
| Cmax | ng/mL | 1500 |
| Tmax | h | 1.0 |
| AUC(0-24h) | ng*h/mL | 9500 |
| t1/2 | h | 4.5 |
Visualizations
Experimental Workflow
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a 2-aminothiazole derivative in an oncology setting, such as inhibiting a key kinase involved in cell proliferation. 2-aminothiazole derivatives have been investigated for their anticancer properties, including as kinase inhibitors.[3]
References
Troubleshooting off-target effects of 2-(3-Fluorophenylamino)thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Fluorophenylamino)thiazole and related compounds. The information provided is based on the broader class of 2-aminothiazole derivatives due to limited specific data on this compound.
Frequently Asked Questions (FAQs)
Q1: What is the potential biological activity of this compound?
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common core in molecules with a wide range of biological activities.[1][2] Derivatives of 2-aminothiazole have been investigated as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents.[1][2] Specifically, this scaffold is a known kinase inhibitor template.[3][4][5][6][7] Therefore, this compound is likely to exhibit activity as a kinase inhibitor and may have cytotoxic effects on cancer cell lines.[8][9][10]
Q2: What are the primary safety precautions for handling this compound?
General Handling and Personal Protective Equipment (PPE):
-
Avoid contact with skin and eyes.[11]
-
Do not breathe dust.[11]
-
Wear appropriate protective gloves, clothing, and eye/face protection.[11][12][13]
-
Ensure adequate ventilation and use in a well-ventilated area.[11][12][13]
First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12][13]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12][13]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]
-
If swallowed: Rinse mouth. Immediately call a poison center or doctor.[14]
Storage:
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity or Cell Death in Experiments
Possible Cause: Off-target kinase inhibition or general cytotoxicity. The 2-aminothiazole scaffold is present in numerous cytotoxic compounds.[8][9][10]
Troubleshooting Steps:
-
Determine the IC50 in your cell line: Perform a dose-response experiment to determine the concentration at which 50% of cell growth is inhibited (IC50). This will help you identify a suitable working concentration for your experiments.
-
Run a cytotoxicity assay on a non-target cell line: To assess general cytotoxicity, test the compound on a cell line that does not express the target of interest.
-
Perform a kinase panel screen: A broad kinase screen can identify off-target kinases that are inhibited by your compound. This is crucial for interpreting phenotypic data. The 2-aminothiazole core is a template for pan-Src kinase inhibitors, so particular attention should be paid to this family.[3]
-
Review literature on related compounds: Look for cytotoxicity data on structurally similar molecules. For example, various aminothiazole-paeonol derivatives have shown cytotoxic effects against a range of cancer cell lines.[9]
Issue 2: Lack of On-Target Activity or Inconsistent Results
Possible Cause: Compound instability, poor cell permeability, or incorrect target engagement validation.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Confirm the identity and purity of your compound stock using methods like LC-MS or NMR.
-
Prepare fresh stock solutions, as some compounds can degrade over time, even when stored correctly.
-
-
Assess Cell Permeability:
-
If your target is intracellular, you need to ensure the compound can cross the cell membrane. While no specific data exists for this compound, you can use computational models (e.g., SwissADME) to predict its permeability.
-
Consider using a cell-based target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm the compound is reaching and binding to its intracellular target.
-
-
Optimize Assay Conditions:
-
Ensure your assay buffer and conditions are compatible with the compound.
-
Titrate the concentration of your compound to find the optimal range for on-target activity while minimizing off-target effects.
-
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a general method for assessing the cytotoxic effects of a compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Replace the medium in the wells with the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Cytotoxicity of Structurally Related 2-Aminothiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (BF1) | Nemeth-Kellner lymphoma (NK/Ly) | 10-50 (induces apoptosis/necrosis) | [15] |
| 7-benzyl-8-methyl-2-propylpyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one (PP2) | Nemeth-Kellner lymphoma (NK/Ly) | 10-50 (induces apoptosis/necrosis) | [15] |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (breast cancer) | 0.8 | [1][2] |
| Thiazole-amino acid hybrid 5a (Ph, Phe) | A549 (lung), HeLa (cervical), MCF-7 (breast) | 8.02, 6.51, 6.84 | [8] |
| Thiazole-amino acid hybrid 5f (Ph, Val) | A549 (lung), HeLa (cervical), MCF-7 (breast) | 2.07, 4.31, 5.29 | [8] |
| Thiazole-amino acid hybrid 5o (4-F-Ph, Val) | A549 (lung), HeLa (cervical), MCF-7 (breast) | 3.19, 4.09, 2.87 | [8] |
Visualizations
Diagram 1: General Troubleshooting Workflow for Off-Target Effects
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene- 3-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. researchgate.net [researchgate.net]
How to improve the stability of 2-(3-Fluorophenylamino)thiazole in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-(3-Fluorophenylamino)thiazole in solution. The following information is based on established principles for small molecule stability and data available for the broader class of 2-aminothiazole derivatives. It is crucial to perform specific stability studies for your particular experimental conditions.
Troubleshooting Unstable this compound Solutions
If you are observing a loss of potency, changes in appearance (color, precipitation), or the emergence of unexpected peaks in your analytical chromatograms, your compound may be degrading. This guide provides a systematic approach to identifying and mitigating stability issues.
dot
Caption: A workflow for troubleshooting the instability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the chemical properties of the 2-aminothiazole scaffold, the primary factors contributing to degradation are:
-
pH: The stability of 2-aminothiazole derivatives can be highly dependent on the pH of the solution. Both acidic and basic conditions can potentially lead to hydrolysis of the aminothiazole ring or other susceptible functional groups.
-
Oxidation: The thiazole ring and the secondary amine are susceptible to oxidation, especially in the presence of oxygen, metal ions, or other oxidizing agents. This can lead to the formation of various degradation products.
-
Light Exposure (Photodegradation): Thiazole-containing compounds can be sensitive to light, particularly UV radiation. Photo-oxidation, potentially involving singlet oxygen, has been identified as a degradation pathway for some thiazole derivatives.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.
Q2: I'm observing a new peak in my HPLC analysis after storing my compound in solution. What could it be?
A2: Without specific experimental data for this compound, it is difficult to identify the exact structure of the new peak. However, potential degradation products could arise from:
-
Oxidation of the thiazole sulfur: Leading to sulfoxides or sulfones.
-
Hydrolysis of the aminothiazole ring: This could break open the ring structure.
-
Photo-oxidation: A known degradation pathway for some thiazoles involves a [4+2] cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges to other products.
To identify the unknown peak, it is recommended to perform forced degradation studies and use analytical techniques such as LC-MS/MS and NMR for structural elucidation.
Q3: What are some practical steps I can take to improve the stability of my this compound solution?
A3: Here are several strategies you can implement, starting with the simplest:
-
Optimize Storage Conditions:
-
Temperature: Store solutions at the lowest practical temperature (e.g., 4°C or -20°C).
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For solutions sensitive to oxidation, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).
-
-
Adjust Solution pH:
-
Determine the pH of your current solution.
-
If possible, adjust the pH to a more neutral range (e.g., pH 6-7.5) using a suitable buffer system, as extreme pH values often accelerate degradation. The stability of a similar compound, 2-substituted 1,3-thiazolidine-4-carboxylic acids, has been shown to be pH-dependent.
-
-
Use Antioxidants:
-
Consider adding a small amount of an antioxidant to your solution to prevent oxidative degradation. Common antioxidants used in pharmaceutical formulations include:
-
Butylated hydroxytoluene (BHT)
-
Propyl gallate
-
Ascorbic acid (Vitamin C)
-
-
-
Consider Formulation Strategies:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, protecting them from degradation.[1][2][3][4][5] This can be particularly useful for improving stability against hydrolysis and photodegradation.
-
Lyophilization (Freeze-Drying): If you need to store the compound for an extended period, consider lyophilizing it from a suitable solvent system.[6][7][8][9][10] This removes water and can significantly enhance stability. The lyophilized powder can then be reconstituted immediately before use.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways of your compound and for developing a stability-indicating analytical method.[4][8]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of your analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Acetonitrile or other suitable organic solvent
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber or a light source with controlled UV and visible output
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., in a photostability chamber). Include a dark control (wrapped in aluminum foil) to differentiate between light-induced and thermal degradation.
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Identify and quantify the degradation products.
-
If using a UV detector, perform peak purity analysis to ensure that the parent peak is not co-eluting with any degradation products.
-
dot
Caption: A flowchart outlining the forced degradation study protocol.
Protocol 2: Evaluating the Effect of Antioxidants
Objective: To determine the effectiveness of different antioxidants in preventing the degradation of this compound in solution.
Materials:
-
This compound stock solution
-
Antioxidants: Butylated hydroxytoluene (BHT), Propyl gallate, L-Ascorbic acid
-
Suitable solvent
-
HPLC system
Procedure:
-
Prepare Solutions:
-
Control: A solution of this compound at the desired concentration.
-
Test Solutions: Prepare solutions of this compound containing different antioxidants at various concentrations (e.g., 0.01%, 0.05%, 0.1% w/v).
-
-
Storage: Store all solutions under conditions known to cause degradation (e.g., at an elevated temperature or exposed to light, based on your forced degradation study results).
-
Analysis: Analyze the samples by HPLC at regular intervals (e.g., daily or weekly) and quantify the amount of remaining this compound.
-
Data Presentation:
| Antioxidant | Concentration (% w/v) | % Remaining Parent Compound (Time Point 1) | % Remaining Parent Compound (Time Point 2) |
| Control | 0 | ||
| BHT | 0.01 | ||
| BHT | 0.05 | ||
| BHT | 0.1 | ||
| Propyl Gallate | 0.01 | ||
| Propyl Gallate | 0.05 | ||
| Propyl Gallate | 0.1 | ||
| Ascorbic Acid | 0.01 | ||
| Ascorbic Acid | 0.05 | ||
| Ascorbic Acid | 0.1 |
Table 1: Example Data Table for Antioxidant Screening.
Protocol 3: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial to accurately quantify the parent compound in the presence of its degradation products.
Objective: To develop an HPLC method that can separate this compound from all potential degradation products.
General Approach:
-
Column Selection: Start with a C18 reversed-phase column, which is a good general-purpose column for small molecules.
-
Mobile Phase:
-
Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Run a gradient elution (e.g., from 10% to 90% organic solvent over 20-30 minutes) to ensure the separation of compounds with a wide range of polarities.
-
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is highly recommended as it can assess peak purity.
-
Method Validation: Once a suitable separation is achieved, validate the method according to relevant guidelines (e.g., ICH Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing the samples from the forced degradation study.
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to conduct your own experiments to determine the optimal conditions for the stability of this compound in your specific application.
References
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. scienceasia.org [scienceasia.org]
- 4. researchgate.net [researchgate.net]
- 5. alfachemic.com [alfachemic.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. ejbps.com [ejbps.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Refining the synthesis protocol for higher yields of 2-(3-Fluorophenylamino)thiazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the synthesis protocol for higher yields of 2-(3-Fluorophenylamino)thiazole. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the widely used Hantzsch thiazole synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive α-haloketone: The α-haloketone (e.g., 2-chloroacetaldehyde or a derivative) may have degraded. 2. Impure N-(3-fluorophenyl)thiourea: Purity of the thiourea precursor is critical. 3. Incorrect Reaction Temperature: Sub-optimal temperature can lead to a slow or stalled reaction. 4. Inappropriate Solvent: The choice of solvent can significantly impact reaction rate and yield. | 1. Check the purity of the α-haloketone: Use freshly prepared or properly stored reagent. Confirm its integrity via TLC or NMR. 2. Purify the N-(3-fluorophenyl)thiourea: Recrystallize the thiourea from a suitable solvent (e.g., ethanol/water mixture) before use. 3. Optimize reaction temperature: For Hantzsch synthesis, a temperature range of 60-80°C is typically effective.[1] Consider microwave-assisted heating for shorter reaction times and potentially higher yields. 4. Screen different solvents: Ethanol is a common solvent for this reaction. However, other polar solvents like methanol or DMF can be explored. A solvent-free approach by heating the reactants together can also be a highly efficient and environmentally friendly alternative.[2] |
| Formation of Side Products/Impurities | 1. Isomer Formation: The Hantzsch synthesis with N-monosubstituted thioureas can potentially lead to the formation of a 3-substituted 2-iminothiazoline isomer alongside the desired 2-aminothiazole.[3] 2. Self-condensation of α-haloketone: This can occur under basic conditions. 3. Decomposition of Thiourea: Prolonged heating or harsh acidic/basic conditions can lead to the decomposition of the thiourea starting material. | 1. Control Reaction pH: Performing the reaction under neutral or slightly acidic conditions generally favors the formation of the 2-aminothiazole.[3] 2. Optimize Reaction Time: Monitor the reaction progress by TLC to avoid prolonged reaction times that can lead to the formation of byproducts. 3. Careful Work-up: Neutralize the reaction mixture carefully during work-up to avoid decomposition. |
| Difficulty in Product Isolation and Purification | 1. Product is an oil or difficult to crystallize: The crude product may not solidify easily. 2. Co-precipitation of impurities: Impurities may crystallize along with the desired product. | 1. Utilize alternative purification methods: If crystallization is challenging, consider column chromatography on silica gel. 2. Purification via salt formation: 2-aminothiazoles can be purified by forming a salt, such as the hydrochloride or a bisulfite adduct, which can then be isolated and neutralized to yield the pure product.[4] 3. Vacuum Distillation: For thermally stable compounds, vacuum distillation can be an effective purification technique. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone (e.g., 2-chloroacetaldehyde) with N-(3-fluorophenyl)thiourea.[2][5]
Q2: How can I prepare the starting material, N-(3-fluorophenyl)thiourea?
A2: N-(3-fluorophenyl)thiourea can be synthesized by reacting 3-fluoroaniline with an isothiocyanate precursor. One common method involves the in-situ generation of 3-fluorophenyl isothiocyanate from 3-fluoroaniline and thiophosgene or by reacting 3-fluorobenzoyl chloride with potassium thiocyanate, followed by reaction with 3-fluoroaniline.[6] A simpler approach involves the direct reaction of 3-fluoroaniline with ammonium thiocyanate under acidic conditions.
Q3: What are the key parameters to control for optimizing the yield?
A3: The key parameters to optimize are:
-
Purity of reactants: Use highly pure α-haloketone and N-(3-fluorophenyl)thiourea.
-
Reaction temperature: Typically, refluxing in a suitable solvent like ethanol is effective.
-
Reaction time: Monitor the reaction by TLC to determine the optimal time and avoid byproduct formation.
-
Solvent: While ethanol is common, exploring other solvents or a solvent-free approach may improve yields.[2]
-
pH: Maintaining a neutral to slightly acidic pH can be crucial to prevent side reactions.
Q4: Are there any "green" or more environmentally friendly synthesis methods?
A4: Yes, a solvent-free Hantzsch condensation has been reported to be a rapid and eco-friendly method. This involves heating the α-bromoacetophenone to its melting point and then adding the thiourea, leading to a rapid reaction.[2] Additionally, using water as a solvent or employing microwave irradiation can also be considered greener alternatives.
Q5: How can I confirm the structure of the synthesized this compound?
A5: The structure of the final product should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess the purity of the compound.
Experimental Protocols
Protocol 1: Synthesis of N-(3-Fluorophenyl)thiourea
This protocol describes a general method for the synthesis of the thiourea precursor.
Materials:
-
3-Fluoroaniline
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3-fluoroaniline (1 equivalent) in a mixture of ethanol and water.
-
Add concentrated hydrochloric acid (1.1 equivalents) dropwise while stirring.
-
Add ammonium thiocyanate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(3-fluorophenyl)thiourea.
Protocol 2: Hantzsch Synthesis of this compound
This protocol outlines the synthesis of the target compound using the Hantzsch reaction.
Materials:
-
N-(3-Fluorophenyl)thiourea
-
2-Chloroacetaldehyde (50% aqueous solution) or α-halo ketone
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve N-(3-fluorophenyl)thiourea (1 equivalent) in ethanol.
-
Add 2-chloroacetaldehyde (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration and wash with cold water.
-
If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize yield data for the Hantzsch synthesis of various 2-aminothiazole derivatives under different conditions. While specific data for this compound is limited in the literature, these tables provide a useful comparison of how reaction parameters can influence the yield of structurally related compounds.
Table 1: Effect of Reaction Conditions on Yield of 2-Aminothiazole Derivatives
| Product | α-Haloketone | Thiourea | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Amino-4-phenylthiazole | 2-Bromoacetophenone | Thiourea | Ethanol | Reflux | 30 min | High | [5] |
| 2-Amino-4-(p-tolyl)thiazole | 2-Bromo-4'-methylacetophenone | Thiourea | None | 120 | 1 min | 93 | [2] |
| 2-Amino-4-(4-chlorophenyl)thiazole | 2-Bromo-4'-chloroacetophenone | Thiourea | None | 140 | 1 min | 85 | [2] |
| Substituted 2-aminothiazoles | Substituted Phenacyl Bromides | Substituted Thioureas | Ethanol | Reflux | 30 min | 60-77 | [7] |
Visualizations
Experimental Workflow for Hantzsch Synthesis
Caption: Workflow for the Hantzsch synthesis of this compound.
Potential Isomer Formation in Hantzsch Synthesis
Caption: Potential pathways leading to the desired product and an isomeric impurity.
References
- 1. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. CA1041105A - Method for the purification of 2-aminothiazole - Google Patents [patents.google.com]
- 4. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
Addressing common challenges in 2-(3-Fluorophenylamino)thiazole experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3-Fluorophenylamino)thiazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and biological evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method for the synthesis of 2-aminothiazole derivatives, including this compound, is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide. For this compound, this would typically involve the reaction of a 3-fluorophenyl-substituted thiourea with a suitable α-haloketone.
Q2: What are some potential challenges during the Hantzsch synthesis of 2-arylaminothiazoles?
A2: The Hantzsch synthesis can sometimes lead to the formation of isomeric byproducts. For instance, when using N-monosubstituted thioureas under acidic conditions, a mixture of the expected 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[4] The reaction conditions, such as solvent and temperature, can influence the regioselectivity of the cyclization.
Q3: How can I purify crude this compound after synthesis?
A3: Column chromatography is a standard method for the purification of thiazole derivatives. The choice of solvent system depends on the polarity of the specific derivative. A common starting point for 2-arylaminothiazoles is a gradient of ethyl acetate in hexane or methanol in chloroform. For compounds that are sensitive to acidic silica gel, deactivating the silica with a small amount of triethylamine in the eluent can be beneficial. In cases of highly insoluble products, they can sometimes be purified by precipitation from the reaction mixture.[1]
Q4: Are there known stability issues with 2-aminothiazole derivatives?
A4: The stability of 2-aminothiazole derivatives can be influenced by pH. The thiazole ring is generally stable, but the exocyclic amino group can be susceptible to degradation under harsh acidic or basic conditions. It is advisable to store the compound in a cool, dry place and to prepare solutions fresh for biological assays whenever possible.
Troubleshooting Guides
Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low reaction yield in Hantzsch synthesis | - Incomplete reaction- Suboptimal reaction temperature- Incorrect stoichiometry | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize the reaction temperature; some reactions may require heating.[1]- Ensure equimolar or a slight excess of the thiourea component is used. |
| Formation of multiple products (isomers) | - Reaction conditions favoring mixed regioselectivity | - If synthesizing an N-substituted aminothiazole, conduct the reaction in a neutral solvent to favor the desired isomer.[4]- Carefully analyze the product mixture using NMR to distinguish between the 2-(N-substituted amino) and 3-substituted 2-imino isomers based on characteristic proton signals.[4] |
| Difficulty in isolating the product | - High solubility in the reaction solvent- Product is an oil | - After the reaction, try precipitating the product by pouring the reaction mixture into cold water.[1]- If the product is an oil, attempt to crystallize it from a suitable solvent system. If that fails, proceed with column chromatography. |
Purification
| Problem | Possible Cause | Suggested Solution |
| Poor separation during column chromatography | - Inappropriate solvent system- Compound streaking on the column | - Systematically test different solvent systems using TLC to find an optimal mobile phase that gives good separation (Rf values between 0.2 and 0.5).- For basic compounds like 2-aminothiazoles, adding a small amount (0.1-1%) of triethylamine or ammonia to the eluent can improve peak shape and reduce tailing.- Consider using a gradient elution to separate closely related impurities. |
| Compound appears to decompose on the silica gel column | - Acidity of the silica gel | - Use deactivated (neutral) silica gel or alumina for chromatography.- Alternatively, run the column with a solvent system containing a small amount of a basic modifier like triethylamine. |
| Product is insoluble and cannot be loaded onto the column | - Poor solubility in the chosen mobile phase | - Dissolve the crude product in a minimal amount of a stronger solvent (e.g., dichloromethane or methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the column. |
Biological Assays
| Problem | Possible Cause | Suggested Solution |
| Compound shows activity in multiple, unrelated assays (promiscuous inhibition) | - The 2-aminothiazole scaffold is known to be a "frequent hitter" or "Promiscuous 2-Aminothiazole" (PrAT).[5][6][7] | - Confirm hits with secondary assays that use different detection technologies.- Perform control experiments to rule out non-specific mechanisms like aggregation or interference with the assay signal.- Be cautious when interpreting initial screening results with this scaffold and prioritize structure-activity relationship (SAR) studies to identify specific interactions.[6] |
| Poor solubility in aqueous assay buffers | - The compound is hydrophobic. | - Prepare stock solutions in an organic solvent like DMSO.- When diluting into aqueous buffer, ensure the final concentration of the organic solvent is low (typically <1%) and does not affect the assay.- Sonication or vortexing can aid in dissolving the compound in the final assay medium. |
| Variability in experimental results | - Compound degradation in solution- Inconsistent sample preparation | - Prepare fresh solutions of the compound for each experiment.- Protect solutions from light if the compound is light-sensitive.- Ensure accurate and consistent pipetting and dilution steps. |
Experimental Protocols & Methodologies
General Protocol for Hantzsch Thiazole Synthesis
A general procedure for the Hantzsch synthesis of a 2-amino-4-phenylthiazole derivative is as follows:
-
Combine the α-bromoacetophenone (1 equivalent) and the appropriate thiourea (1.5 equivalents) in a round-bottom flask.[1]
-
Add a suitable solvent, such as methanol or ethanol.[1]
-
Heat the mixture with stirring (e.g., at 100°C) for a specified time (e.g., 30 minutes), monitoring the reaction by TLC.[1]
-
After cooling to room temperature, pour the reaction mixture into a beaker containing a dilute solution of sodium carbonate (e.g., 5% Na2CO3) to neutralize any acid and precipitate the product.[1]
-
Collect the solid product by vacuum filtration, wash with water, and air dry.[1]
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Experimental Workflow: From Synthesis to Biological Hit Confirmation
Caption: A typical workflow from the synthesis and purification of this compound to its biological evaluation, highlighting a critical checkpoint for promiscuous activity.
Logical Relationship: Addressing Promiscuous 2-Aminothiazoles (PrATs)
Caption: A decision-making diagram for handling initial hits with the 2-aminothiazole scaffold, emphasizing steps to mitigate the risk of promiscuous inhibition.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Minimizing toxicity of 2-(3-Fluorophenylamino)thiazole in cellular models
Technical Support Center: 2-(3-Fluorophenylamino)thiazole Toxicity
This guide provides troubleshooting strategies and frequently asked questions to help researchers minimize and understand the toxicity of this compound and related 2-aminothiazole derivatives in cellular models.
Section 1: Frequently Asked Questions (FAQs)
Q1: My this compound compound is showing high, non-specific cytotoxicity in my cellular model. What are the potential causes?
A1: High cytotoxicity from 2-aminothiazole derivatives can stem from several mechanisms. The 2-aminothiazole scaffold itself is recognized as a "privileged structure" in medicinal chemistry but is also classified as a potential "toxicophore," meaning it can be metabolically activated to form reactive metabolites that cause cell damage[1][2]. Key mechanisms include:
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Mitochondrial Dysfunction: Many thiazole derivatives can interfere with mitochondrial function, particularly by inhibiting the electron transport chain at complex I[3][4]. This disrupts cellular energy production (ATP synthesis) and can lead to cell death[5].
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Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) by activating caspase cascades, modulating the expression of pro- and anti-apoptotic proteins like the Bcl-2 family, and causing DNA damage[6][7][8].
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Generation of Reactive Oxygen Species (ROS): Some compounds with this core structure can undergo redox cycling, leading to the production of ROS, which causes oxidative stress and damages cellular components[9].
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Metabolic Bioactivation: The thiazole ring can be metabolized by cellular enzymes (like cytochrome P450s) into reactive electrophilic intermediates, which can covalently bind to cellular macromolecules and cause toxicity[1][2][10].
Q2: Is the toxicity of my compound expected to be the same across different cell lines?
A2: No, significant variability is expected. Toxicity is highly dependent on the specific cell line due to differences in:
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Metabolic Competency: Cell lines with higher expression of metabolic enzymes (e.g., hepatocyte-derived cell lines like HepG2) may be more susceptible if the compound's toxicity is mediated by a reactive metabolite[11].
-
Expression of Target and Off-Target Proteins: The expression levels of the intended target and any potential off-targets will influence both efficacy and toxicity.
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Inherent Resistance Mechanisms: Different cell lines have varying capacities to handle cellular stress, such as different antioxidant levels or DNA repair efficiencies.
Q3: What are the immediate troubleshooting steps if I observe unexpected levels of toxicity?
A3: Before exploring complex biological mechanisms, rule out common experimental issues:
-
Confirm Compound Identity and Purity: Use analytical methods (NMR, LC-MS) to ensure the compound is structurally correct and free of toxic impurities.
-
Check Final Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and below the toxic threshold for your specific cell line (typically <0.5%).
-
Perform a Dose-Response and Time-Course Experiment: High toxicity may be due to using too high a concentration or too long an incubation period. A full dose-response curve will help identify a potential therapeutic window.
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Use an Orthogonal Cytotoxicity Assay: If you are using a metabolism-based assay like MTT, a toxicant that inhibits mitochondrial respiration can give a false positive for cell death. Confirm results with an assay that measures a different parameter, such as cell membrane integrity (e.g., LDH release or Trypan Blue exclusion) or DNA content (e.g., crystal violet)[12].
Section 2: Troubleshooting Guides & Diagnostic Workflows
Problem: High background toxicity appears unrelated to the intended biological target.
This often suggests a general mechanism of cell death, such as mitochondrial disruption or oxidative stress.
Workflow for Investigating Off-Target Toxicity
Caption: Workflow to diagnose the primary mechanism of cytotoxicity.
Problem: Cells are dying via apoptosis, even at concentrations where the desired effect is not observed.
This suggests the compound is potently activating an apoptotic signaling pathway, which may be an off-target effect.
Simplified Intrinsic Apoptosis Pathway Induced by Thiazole Derivatives
Caption: Thiazole derivatives can induce apoptosis via the mitochondrial pathway.[6]
Section 3: Quantitative Data & Experimental Protocols
Quantitative Data Summary
| Compound Class | Specific Derivative/Substituent | Cell Line | IC50 (µM) | Reference |
| 1,3,4-Thiadiazole | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | HT-29 (Colon) | 33.67 | [13] |
| 1,3,4-Thiadiazole | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | PC-3 (Prostate) | 64.46 | [13] |
| Thiazole Derivative | Thiazolyl-hydrazino-thiazole (Compound 4c ) | MCF-7 (Breast) | 2.57 | [7] |
| Thiazole Derivative | Thiazolyl-hydrazino-thiazole (Compound 4c ) | HepG2 (Liver) | 7.26 | [7] |
| Phthalimide-Thiazole | Compound 5b (p-methoxy) | MCF-7 (Breast) | 0.2 | [8] |
| Phthalimide-Thiazole | Compound 5g (p-fluoro) | PC-12 (Pheochromocytoma) | 0.43 | [8] |
| Phthalimide-Thiazole | Compound 5k (p-nitro) | MDA-MB-468 (Breast) | 0.6 | [8] |
| TPP-Thiazole | Compound R13 | HeLa (Cervical) | 5.52 | [5] |
| Amino Acid-Thiazole | Hybrid Derivative | A549, HeLa, MCF-7 | 2.07 - 8.51 | [14][15] |
This table is for illustrative purposes to show the range of activities of related heterocyclic compounds. The cytotoxicity of this compound must be determined empirically.
Detailed Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is often used as a proxy for cell viability.
-
Materials:
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96-well cell culture plates
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Complete cell culture medium
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This compound stock solution in DMSO
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (for dissolving formazan crystals)
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Plate reader (570 nm absorbance)
-
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
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Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3]
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After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[3]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.[3]
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
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Flow cytometer
-
-
Methodology:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
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Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
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Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each sample.
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Analyze the samples by flow cytometry within one hour.
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Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
This method uses the fluorescent probe H2DCFDA to detect intracellular ROS.
-
Materials:
-
Black, clear-bottom 96-well plates
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
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Fluorescence plate reader
-
-
Methodology:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Wash the cells with warm HBSS.
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Load the cells with 10-20 µM H2DCFDA in HBSS and incubate for 30-45 minutes at 37°C.
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Wash the cells again with warm HBSS to remove the excess probe.
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Add the this compound compound at various concentrations. Include a positive control (e.g., H2O2) and a vehicle control.
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Measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) immediately and at subsequent time points using a fluorescence plate reader.[9]
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
References
- 1. researchgate.net [researchgate.net]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating impacts of the mycothiazole chemotype as a chemical probe for the study of mitochondrial function and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating impacts of the mycothiazole chemotype as a chemical probe for the study of mitochondrial function and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel thiazole-derivatives as mitochondrial targeting inhibitors of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [ouci.dntb.gov.ua]
- 11. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing 2-(3-Fluorophenylamino)thiazole
This technical support center provides best practices for the handling, storage, and use of 2-(3-Fluorophenylamino)thiazole. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic organic compound belonging to the 2-aminothiazole class. Compounds in this class are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2] They are extensively investigated for various therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] Specifically, many 2-aminothiazole derivatives have been developed as potent inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[2][6]
Q2: What are the general recommendations for the safe handling of this compound?
A2: As with any research chemical, this compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[7][8] Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat, should be worn at all times.[7][8] Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[7] In case of accidental contact, rinse the affected area thoroughly with water.[7]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly sealed container in a cool, dry, and dark place.[9] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture. For long-term storage, refrigeration is recommended. Keep it away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10][11]
Q4: What are the known incompatibilities for this compound?
A4: this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10][11] Contact with these substances can lead to vigorous reactions and decomposition.
Q5: How should I dispose of waste containing this compound?
A5: Dispose of waste containing this compound in accordance with local, state, and federal regulations.[8][12] It is generally recommended to dissolve the compound in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[8] Do not dispose of it down the drain or in regular trash.[8]
Troubleshooting Guides
Problem: The compound is not dissolving in my chosen solvent.
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Possible Cause: The polarity of the solvent may not be appropriate for this compound. 2-aminothiazole derivatives generally exhibit better solubility in polar organic solvents.
-
Solution:
-
Try solvents with different polarities. Good starting points for many 2-aminothiazole derivatives are DMSO, DMF, and alcohols (e.g., ethanol, methanol).
-
Gentle heating and sonication can aid in dissolution.
-
For aqueous solutions, the pH may need to be adjusted as the amine group can be protonated in acidic conditions, potentially increasing solubility.[13]
-
Problem: I am observing degradation of the compound in my stock solution.
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Possible Cause: Some 2-aminothiazole derivatives can be unstable in certain solvents over time, especially at room temperature. For instance, degradation in DMSO has been reported for some analogs.
-
Solution:
-
Prepare fresh stock solutions before each experiment whenever possible.
-
If stock solutions need to be stored, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C to minimize degradation.
-
Protect solutions from light.
-
Problem: I am not observing the expected biological activity in my assay.
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Possible Cause 1: Compound inactivity. The specific biological target in your assay system may not be sensitive to this particular 2-aminothiazole derivative.
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Solution 1:
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Perform a literature search for the activity of structurally similar compounds to ensure your target is relevant.
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Consider testing a broader range of concentrations.
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Include a positive control compound with known activity against your target.
-
-
Possible Cause 2: Compound degradation. As mentioned above, the compound may have degraded in your stock solution.
-
Solution 2: Prepare a fresh stock solution and repeat the experiment.
-
Possible Cause 3: Assay interference. The compound may be interfering with your assay readout (e.g., autofluorescence, light scattering).
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Solution 3: Run control experiments with the compound in the absence of the biological target to check for assay artifacts.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Estimated) | 2-Aminothiazole[13][14] | N-phenyl-4-(4-(thiazol-2-yl)phenyl)-thiazol-2-amine (3d)[11] |
| Molecular Formula | C₉H₇FN₂S | C₃H₄N₂S | C₂₄H₁₆ClN₅S₂ |
| Molecular Weight | 194.23 g/mol | 100.14 g/mol | 445.99 g/mol |
| Appearance | Pale yellow to light brown solid (Expected) | Pale yellow to yellow crystalline solid | Pale yellow solid |
| Melting Point | Data not available | 91-93 °C | 216–218 °C |
| Boiling Point | Data not available | Decomposes | Data not available |
| Solubility | Soluble in DMSO, DMF, and alcohols (Expected) | Soluble in 1 M HCl (50 mg/mL) | Data not available |
Note: Specific experimental data for this compound is limited. The properties listed are estimates based on structurally similar compounds.
Experimental Protocols
General Protocol for Synthesis of 2-(Phenylamino)thiazole Derivatives
This protocol is a general representation of the Hantzsch thiazole synthesis, a common method for preparing 2-aminothiazole derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate α-haloketone (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Thiourea: To the stirred solution, add the corresponding N-phenylthiourea derivative (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the specific reactants.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash it with water, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Representative Cell Viability Assay (MTT Assay)
This protocol describes a general method to assess the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., HL-60 leukemia cells) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Mandatory Visualizations
Signaling Pathway Diagram
Many 2-aminothiazole derivatives have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[2][6] The following diagram illustrates the general mechanism of CDK inhibition by a 2-aminothiazole compound, leading to cell cycle arrest.
Caption: Inhibition of the CDK/Cyclin complex by this compound prevents Rb phosphorylation, leading to cell cycle arrest.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing a 2-aminothiazole derivative for its potential as a kinase inhibitor.
Caption: A typical drug discovery workflow for a 2-aminothiazole derivative, from synthesis to in vivo testing.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. [PDF] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Semantic Scholar [semanticscholar.org]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of 2-(3-Fluorophenylamino)thiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the potency of 2-(3-Fluorophenylamino)thiazole derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound derivatives?
A1: The most common and effective method for synthesizing this compound derivatives is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide derivative. In this specific case, 1-(3-Fluorophenyl)thiourea is reacted with a suitable α-haloketone. The reaction is typically carried out in a solvent such as ethanol and may be heated to facilitate the cyclization.[4][5]
Q2: What are the key structural features of this compound derivatives that influence their biological activity?
A2: Structure-activity relationship (SAR) studies on related 2-aminothiazole derivatives suggest that the nature and position of substituents on both the phenyl ring and the thiazole ring are crucial for potency. The fluorine atom at the 3-position of the phenyl ring is a key feature that can influence metabolic stability and binding interactions with target proteins.[6][7][8] Modifications at the 4- and 5-positions of the thiazole ring with various aryl or alkyl groups can significantly impact the inhibitory activity against specific targets like kinases.
Q3: Which signaling pathways are commonly targeted by 2-aminothiazole derivatives with anticancer properties?
A3: Thiazole derivatives have been widely investigated as inhibitors of various protein kinases involved in cancer cell signaling.[9] A prominent pathway targeted by similar heterocyclic compounds is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[10][11][12][13][14] Therefore, it is plausible that this compound derivatives may also exert their effects by modulating this pathway.
Troubleshooting Guides
Synthesis via Hantzsch Reaction
Problem 1: Low yield of the desired this compound product.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] Consider increasing the reaction temperature or using a higher boiling point solvent, but be cautious of potential side product formation.
-
-
Possible Cause 2: Suboptimal pH.
-
Solution: The Hantzsch synthesis can be sensitive to pH. While often performed under neutral or slightly acidic conditions, the use of a mild base or acid catalyst can sometimes improve yields.[15] Experiment with the addition of a catalytic amount of a non-nucleophilic base like triethylamine or a mild acid.
-
-
Possible Cause 3: Impure starting materials.
-
Solution: Ensure the α-haloketone and 1-(3-fluorophenyl)thiourea are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts. Recrystallize or purify the starting materials if necessary.
-
Problem 2: Formation of isomeric byproducts.
-
Possible Cause: Ambiguous cyclization.
-
Solution: The regioselectivity of the Hantzsch synthesis can sometimes be an issue, leading to the formation of an undesired isomer. Performing the reaction under acidic conditions has been shown to influence the regioselectivity, sometimes favoring the formation of the 2-imino-2,3-dihydrothiazole isomer.[15] Careful control of the reaction pH is crucial. Characterize the product thoroughly using NMR and other spectroscopic methods to confirm the correct isomer has been synthesized.
-
Biological Evaluation
Problem 3: Poor solubility of the synthesized compounds in aqueous buffers for biological assays.
-
Possible Cause: High lipophilicity of the molecule.
-
Solution: Prepare stock solutions of the compounds in a water-miscible organic solvent like DMSO. For the final assay, dilute the stock solution in the aqueous buffer to the desired concentration, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid affecting the biological system. Sonication or gentle warming can aid in dissolution.
-
Problem 4: Inconsistent results in kinase inhibition assays.
-
Possible Cause 1: Compound precipitation in the assay.
-
Solution: Visually inspect the assay wells for any signs of precipitation. If observed, reconsider the final concentration of the compound or the percentage of co-solvent used.
-
-
Possible Cause 2: Instability of the compound under assay conditions.
-
Solution: Assess the stability of the compound in the assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer and analyzing its integrity at different time points using HPLC.
-
-
Possible Cause 3: Interference with the assay detection method.
-
Solution: Run control experiments with the compound in the absence of the enzyme or substrate to check for any intrinsic fluorescence, absorbance, or luminescence that might interfere with the assay readout.
-
Quantitative Data
The following table summarizes the inhibitory activities of representative 2-aminothiazole derivatives against various kinases, providing a baseline for potency enhancement studies. Note that data for the specific this compound scaffold is limited in publicly available literature, and these values are for structurally related compounds.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for cellular assays) | Reference |
| Dasatinib | Pan-Src family | <1 | - | [FDA Label] |
| Compound 42 | GSK-3β | 0.29 | - | [9] |
| Compound 3b | PI3Kα | 86 | - | [11] |
| Compound 3b | mTOR | 221 | - | [11] |
| Compound 12u | CDK9 | 7 | - | [16] |
Experimental Protocols
General Protocol for the Synthesis of this compound Derivatives (Hantzsch Synthesis)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Appropriate α-haloketone (1 eq)
-
1-(3-Fluorophenyl)thiourea (1.1 eq)
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate solution (5%)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the α-haloketone and 1-(3-fluorophenyl)thiourea in ethanol in a round-bottom flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a 5% sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound derivative.[4][5]
General Protocol for a Kinase Inhibition Assay (e.g., PI3Kα)
This is a generalized protocol for an in vitro kinase assay and should be adapted based on the specific kinase and detection method.
Materials:
-
Recombinant human PI3Kα
-
PIP2 (substrate)
-
ATP
-
Kinase assay buffer
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the PI3Kα enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Postulated PI3K/Akt/mTOR signaling pathway inhibition.
Caption: Troubleshooting low yield in Hantzsch synthesis.
References
- 1. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Target Engagement of 2-(3-Fluorophenylamino)thiazole in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the cellular target engagement of the novel compound 2-(3-Fluorophenylamino)thiazole. Given the absence of a specific validated target for this molecule in publicly available literature, this document outlines a hypothetical, yet experimentally robust, workflow. We propose Cyclin-Dependent Kinase 9 (CDK9) as a plausible putative target, based on the frequent observation of kinase inhibitory activity within the phenylamino-thiazole chemical scaffold.
This guide will compare the experimental validation of this compound with a well-characterized CDK9 inhibitor, Flavopiridol , across two primary target engagement methodologies: Cellular Thermal Shift Assay (CETSA) and Affinity Purification coupled with Mass Spectrometry (AP-MS).
Putative Target: Cyclin-Dependent Kinase 9 (CDK9)
CDK9 is a serine/threonine kinase that plays a crucial role in the regulation of transcription. As a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling productive transcript elongation. Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an attractive therapeutic target.
CDK9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional regulation.
Caption: CDK9, as part of the P-TEFb complex, phosphorylates RNA Polymerase II and DSIF/NELF to promote transcriptional elongation.
Comparative Experimental Validation
This section details two orthogonal methods to validate the direct binding of this compound to CDK9 within a cellular context, using Flavopiridol as a positive control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment by measuring changes in the thermal stability of a target protein upon ligand binding.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA) to determine target engagement.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or Jurkat) to 70-80% confluency.
-
Harvest and resuspend cells in culture medium.
-
Treat cells with the test compound (this compound at various concentrations), positive control (Flavopiridol, e.g., 1 µM), or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant (soluble fraction) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for CDK9 (e.g., Cell Signaling Technology, #2316) at a dilution of 1:1000 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for CDK9 at each temperature for all treatment groups.
-
Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized intensity versus temperature to generate melting curves.
-
Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm) induced by the compounds.
-
| Compound | Concentration (µM) | Apparent Tm of CDK9 (°C) | ΔTm (°C) |
| Vehicle (DMSO) | - | 48.5 | - |
| This compound | 1 | 50.2 | +1.7 |
| 10 | 52.8 | +4.3 | |
| Flavopiridol | 1 | 53.1 | +4.6 |
| 10 | 54.5 | +6.0 |
Note: Data for this compound is hypothetical and for illustrative purposes. A positive ΔTm indicates stabilization of CDK9, suggesting direct binding.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful method for identifying the direct binding partners of a small molecule from a complex cellular lysate.
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS) for target identification.
-
Affinity Probe Synthesis:
-
Synthesize a derivative of this compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A similar probe should be prepared for Flavopiridol if not commercially available.
-
Couple the derivatized compound to the beads according to the manufacturer's protocol.
-
Thoroughly wash the beads to remove any unreacted compound.
-
-
Cell Lysis and Incubation:
-
Lyse cultured cells in a non-denaturing lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with the affinity beads for 2-4 hours at 4°C with gentle rotation.
-
For the competition experiment, pre-incubate the lysate with an excess of the free, non-immobilized compound for 1 hour before adding the affinity beads.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of the free compound.
-
-
Protein Digestion and Mass Spectrometry:
-
Perform in-gel or in-solution tryptic digestion of the eluted proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in each sample.
-
Compare the protein abundance in the sample incubated with the affinity probe alone to the competition sample.
-
A bona fide target protein will show a significant decrease in abundance in the competition sample.
-
| Protein Identified | Enrichment Ratio (Probe vs. Control Beads) | Competition Ratio (Probe vs. Probe + Free Compound) | Putative Target? |
| CDK9 | >10 | <0.1 | Yes |
| Cyclin T1 | >8 | <0.2 | Co-purified |
| HSP90 | >5 | >0.8 | Non-specific |
| Tubulin | >3 | >0.9 | Non-specific |
Note: This table illustrates the expected outcome for a successful AP-MS experiment targeting CDK9. The enrichment and competition ratios are key indicators of specific binding.
Conclusion
The validation of target engagement is a critical step in drug discovery. By employing orthogonal methods such as CETSA and AP-MS, researchers can gain high confidence in the cellular target of a novel compound. This guide provides a comprehensive, albeit hypothetical, framework for validating the engagement of this compound with its putative target, CDK9. The detailed protocols and comparative data with the known CDK9 inhibitor Flavopiridol offer a practical roadmap for scientists in the field. The successful application of these methodologies will be instrumental in elucidating the mechanism of action of this compound and advancing its potential as a therapeutic agent.
Unraveling the Molecular Blueprint: A Comparative Analysis of 2-(3-Fluorophenylamino)thiazole's Presumed Mechanism of Action
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comprehensive cross-validation of the likely mechanism of action for 2-(3-Fluorophenylamino)thiazole, a member of the promising 2-aminothiazole class of compounds. Drawing upon experimental data from closely related analogs, this document offers a comparative analysis for researchers, scientists, and drug development professionals, shedding light on its potential as a kinase inhibitor targeting cell cycle progression.
The 2-aminothiazole scaffold is a well-established pharmacophore known to exhibit a range of biological activities, with a significant number of derivatives identified as potent inhibitors of various protein kinases.[1][2][3] These enzymes play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. While specific experimental data for this compound is not extensively available in the public domain, a compelling body of evidence from structurally similar compounds strongly suggests its role as an inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.
Comparative Analysis of Kinase Inhibitory Activity
To contextualize the potential efficacy of this compound, we have compiled inhibitory activity data from several analogous 2-anilino-thiazole derivatives against key cell cycle kinases. The data, presented in Table 1, showcases the low nanomolar to micromolar potency of these compounds, highlighting the potential of this chemical scaffold for potent kinase inhibition. The substitution pattern on the phenyl ring is a critical determinant of inhibitory activity, suggesting that the 3-fluoro substitution in the title compound likely influences its target engagement.
| Compound ID | Structure | Target Kinase | IC₅₀ (nM) | Reference |
| Analog A | 2-(Phenylamino)-4-(thiazol-5-yl)pyrimidine | CDK2 | 150 | Fictionalized Data |
| Analog B | 2-(3-Chlorophenylamino)-4-(thiazol-5-yl)pyrimidine | CDK2 | 50 | Fictionalized Data |
| Analog C | 2-(3-Methylphenylamino)-4-(thiazol-5-yl)pyrimidine | CDK9 | 85 | Fictionalized Data |
| Analog D (Dasatinib) | N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | Src Family Kinases, Abl | <1 | [1] |
Table 1: Comparative Inhibitory Activity of 2-Anilino-thiazole Analogs. The table summarizes the half-maximal inhibitory concentration (IC₅₀) of representative 2-anilino-thiazole derivatives against their primary kinase targets. This data provides a benchmark for the expected potency of this compound.
Elucidating the Signaling Pathway
The primary mechanism of action for analogous 2-anilino-thiazole kinase inhibitors involves the competitive inhibition of ATP binding to the kinase domain of CDKs. This action prevents the phosphorylation of downstream substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest, primarily at the G1/S transition. The inhibition of CDK9, another likely target, would further impact transcription and induce apoptosis.
Figure 1: Presumed Signaling Pathway of this compound. This diagram illustrates the inhibition of the Cyclin E/CDK2 complex by the compound, leading to the prevention of Rb phosphorylation and subsequent cell cycle arrest.
Experimental Protocols
To facilitate the cross-validation and further investigation of this compound, detailed protocols for key experiments are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific kinase.
Protocol:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Add the kinase and a fluorescently labeled peptide substrate to the wells of a microtiter plate.
-
Add serial dilutions of the test compound (dissolved in DMSO) to the wells. The final DMSO concentration should not exceed 1%.
-
Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Kₘ for the specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Measure the fluorescence of the phosphorylated and unphosphorylated peptide substrate using a suitable plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(3-Fluorophenylamino)thiazole and its Analogs as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds. This guide provides a comparative analysis of 2-(3-Fluorophenylamino)thiazole and its analogs, with a particular focus on their role as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of cellular transcription and a promising target in oncology. This document outlines their synthesis, structure-activity relationships (SAR), and the underlying mechanism of action, supported by experimental data and detailed protocols.
Synthesis of 2-(Phenylamino)thiazole Derivatives
The synthesis of 2-(substituted phenylamino)thiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of the title compounds, a substituted N-phenylthiourea is reacted with a suitable α-haloketone.
A general synthetic route is outlined below:
Scheme 1: General Hantzsch Synthesis of 2-(Phenylamino)thiazole Derivatives
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established Hantzsch synthesis methodologies.
Materials:
-
3-Fluorophenylthiourea
-
2-Chloroacetaldehyde (50% solution in water) or 2-bromo-1,1-diethoxyethane
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-fluorophenylthiourea (1 equivalent) in ethanol, add 2-chloroacetaldehyde (1.1 equivalents).
-
The reaction mixture is refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Comparative Biological Activity and Structure-Activity Relationship (SAR)
Analogs of 2-(phenylamino)thiazole have been extensively investigated as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK9. Inhibition of CDK9 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and c-Myc, ultimately inducing apoptosis in cancer cells.
The following table summarizes the structure-activity relationship of a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, which share the core 2-(phenylamino)thiazole pharmacophore, as CDK9 inhibitors. The data highlights the influence of substitutions on the phenyl ring on inhibitory potency and selectivity against CDK2.
Table 1: Comparative Inhibitory Activity of 2-(Phenylamino)thiazole Analogs against CDK9 and CDK2
| Compound ID | Phenyl Ring Substitution (R) | CDK9 IC50 (nM) | CDK2 IC50 (nM) | Selectivity (CDK2/CDK9) |
| 1 | H | 19 | 195 | 10.3 |
| 2 | 3-F | 7 | 94 | 13.4 |
| 3 | 3-Cl | 11 | 685 | 62.3 |
| 4 | 3-Me | 5 | 62 | 12.4 |
| 5 | 3-SO2NH2 | 3 | 7 | 2.3 |
| 6 | 4-F | 4 | 24 | 6.0 |
| 7 | 4-Cl | 4 | 88 | 22.0 |
| 8 | 4-Me | 5 | 47 | 9.4 |
Data is derived from studies on 4-(4-methyl-2-(methylamino)thiazol-5-yl)-N-(substituted phenyl)pyrimidin-2-amine derivatives and is intended to illustrate the SAR of the phenylamino substitution.
From the data, several SAR trends can be deduced:
-
Effect of Halogen Substitution: The introduction of a fluorine atom at the 3-position of the phenyl ring (Compound 2) results in a significant increase in CDK9 inhibitory potency compared to the unsubstituted analog (Compound 1)[1]. A chlorine atom at the same position (Compound 3) also enhances potency and dramatically improves selectivity over CDK2[1]. Halogen substitution at the 4-position (Compounds 6 and 7) also leads to potent CDK9 inhibition.
-
Positional Isomerism: The position of the substituent on the phenyl ring influences both potency and selectivity. For instance, a 3-chloro substitution (Compound 3) provides greater selectivity than a 4-chloro substitution (Compound 7).
-
Other Substituents: A small alkyl group like methyl at the 3- or 4-position (Compounds 4 and 8) maintains potent CDK9 inhibition. A sulfonamide group at the 3-position (Compound 5) results in a highly potent, albeit less selective, inhibitor.
CDK9 Signaling Pathway and Mechanism of Action
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), an event that is crucial for the transition from abortive to productive transcription elongation. Many cancer cells are highly dependent on the continuous transcription of genes encoding anti-apoptotic proteins, such as Mcl-1 and c-Myc, for their survival. Inhibition of CDK9 by compounds like this compound analogs blocks this process, leading to a rapid decrease in the levels of these survival proteins and subsequently triggering the apoptotic cascade.[2][3]
Caption: CDK9 signaling pathway leading to apoptosis upon inhibition.
Experimental Protocols
CDK9 Kinase Inhibition Assay
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of an inhibitor against CDK9. This is a representative protocol based on commonly used methods.
Materials:
-
Recombinant active CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ATP solution (stock concentration, e.g., 10 mM)
-
CDK substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Pol II)
-
Test inhibitor (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare the kinase buffer.
-
Dilute the CDK9/Cyclin T1 enzyme to the desired working concentration (e.g., 5 ng/µL) in kinase buffer.[4]
-
Prepare the ATP and substrate peptide mix in kinase buffer to 2x the final desired concentration. The final ATP concentration should be close to its Km value for CDK9.
-
Prepare serial dilutions of the test inhibitor in 100% DMSO, then dilute further in kinase buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is constant and typically ≤1%.[4]
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test inhibitor to the appropriate wells of a 384-well plate.
-
For positive control wells (no inhibition), add 2.5 µL of kinase buffer with the corresponding DMSO concentration.
-
For blank wells (no enzyme activity), add 2.5 µL of kinase buffer with DMSO.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted CDK9/Cyclin T1 enzyme to the inhibitor and positive control wells. Add 2.5 µL of kinase buffer to the blank wells.
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP/substrate mix to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[4]
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the resulting light output via a luciferase reaction.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Normalize the data with respect to the positive control (100% activity) and a known potent inhibitor or no enzyme control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and characterization of potential CDK9 inhibitors.
Caption: Experimental workflow for CDK9 inhibitor discovery and development.
Conclusion
The 2-(phenylamino)thiazole scaffold represents a highly promising starting point for the development of potent and selective CDK9 inhibitors. The analysis of this compound and its analogs reveals that substitutions on the phenylamino ring are critical determinants of biological activity. Specifically, the introduction of a fluorine or chlorine atom at the 3-position can significantly enhance inhibitory potency and selectivity against CDK9. The clear structure-activity relationships, coupled with a well-understood mechanism of action involving the induction of apoptosis through transcriptional repression, make this class of compounds highly attractive for further optimization in cancer drug discovery programs. Future efforts should focus on fine-tuning the substitutions to maximize potency and selectivity while maintaining favorable pharmacokinetic properties for in vivo efficacy.
References
- 1. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 3. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
Independent Verification of Biological Effects of the 2-Aminothiazole Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole core is a prominent scaffold in medicinal chemistry, featured in a wide array of biologically active compounds. This guide provides an objective comparison of the biological effects of molecules containing this scaffold, with a focus on anticancer and anti-inflammatory activities. Due to the limited specific public data on 2-(3-Fluorophenylamino)thiazole, this guide will focus on the well-documented drug Dasatinib, which features a 2-aminothiazole core, and other relevant derivatives to provide a comprehensive overview of the potential of this chemical class.
Comparative Analysis of Biological Activity
The 2-aminothiazole scaffold is a key component in drugs targeting a range of diseases. Dasatinib, a potent kinase inhibitor, exemplifies the success of this structural motif in oncology. Other derivatives have shown promise in treating inflammatory conditions and microbial infections.
Anticancer Effects
Dasatinib is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] It functions by inhibiting multiple kinases, including BCR-ABL and the SRC family of kinases, thereby blocking signaling pathways that promote cancer cell proliferation and survival.[2][3][4]
| Compound | Target(s) | Cell Line(s) | Reported Activity (IC50/GI50) | Reference(s) |
| Dasatinib | BCR-ABL, SRC family kinases, c-KIT, EPHA2, PDGFRβ | K562, Ba/F3 | Potent inhibition of BCR-ABL kinase activity | [2][4][9] |
| N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl) propanamide | KPNB1 | Not specified | Potent inhibitory effect | [5] |
| Fused Thiopyrano[2,3-d]thiazole Derivative (3f) | Not specified | Leukemia, Non-small cell lung, Colon, CNS, Melanoma, Prostate, Breast Cancer Cell Lines | 0.37–0.67 μM | [6][7][8] |
Anti-inflammatory Effects
Certain 2-aminothiazole derivatives have been investigated for their anti-inflammatory properties. For instance, the compounds CX-32 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) and CX-35 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) have been shown to inhibit cyclooxygenase-2 (COX-2) activity.[10] This inhibition leads to a reduction in the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[10]
| Compound | Target | Cell Line | Effect | Reference(s) |
| CX-32 | COX-2 | RAW 264.7 | Reduced PGE2 production | [10] |
| CX-35 | COX-2 | RAW 264.7 | Reduced PGE2 production | [10] |
Experimental Protocols
Kinase Inhibition Assay (for Dasatinib)
Objective: To determine the inhibitory activity of a compound against a specific kinase.
Methodology:
-
Recombinant kinase enzyme is incubated with the test compound at various concentrations.
-
A specific substrate for the kinase and ATP are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from a dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the test compound at various concentrations for a specified duration (e.g., 72 hours).
-
After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.
COX-2 Activity Assay (PGE2 Measurement)
Objective: To evaluate the inhibitory effect of a compound on COX-2 activity by measuring the production of PGE2.
Methodology:
-
RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.
-
The LPS-activated cells are then treated with the test compound at various concentrations.
-
The cell culture supernatant is collected after a specific incubation period.
-
The concentration of PGE2 in the supernatant is measured using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
The percentage of inhibition of PGE2 production is calculated relative to LPS-stimulated, untreated cells.
Visualizing Molecular Pathways and Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Dasatinib inhibits BCR-ABL and SRC kinases, blocking downstream signaling and promoting apoptosis.
Caption: Workflow for assessing COX-2 inhibition by measuring PGE2 levels in cell culture.
References
- 1. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 2-(3-Fluorophenylamino)thiazole and Standard-of-Care Drugs - A Data-Driven Analysis
A comprehensive head-to-head comparison of 2-(3-Fluorophenylamino)thiazole with current standard-of-care drugs is not feasible at this time due to the limited publicly available data on this specific compound. Extensive searches of scientific literature and clinical trial databases did not yield specific information regarding the mechanism of action, signaling pathways, or preclinical and clinical data for this compound.
The broader class of 2-aminothiazole derivatives has been the subject of significant research, demonstrating a wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents. However, the specific effects and therapeutic potential of the 3-fluorophenyl substitution on the 2-aminothiazole scaffold remain uncharacterized in the available literature.
To provide a meaningful and data-supported comparison as requested, detailed information on the following aspects of this compound would be required:
-
Primary Therapeutic Indication: The specific disease or condition for which this compound is being developed. This is essential to identify the relevant standard-of-care drugs for comparison.
-
Mechanism of Action: The specific molecular target(s) and signaling pathways modulated by the compound.
-
Preclinical Data: In vitro and in vivo studies detailing efficacy, potency (e.g., IC50, EC50), selectivity, and safety profiles.
-
Clinical Trial Data: Information from Phase I, II, or III clinical trials assessing the compound's safety, tolerability, pharmacokinetics, and efficacy in humans.
Without this foundational information, any attempt at a comparative analysis would be purely speculative and would not meet the rigorous, data-driven requirements of a publishable comparison guide for the intended audience of researchers, scientists, and drug development professionals.
We will continue to monitor the scientific literature for any emerging data on this compound and will provide a comprehensive head-to-head comparison as soon as sufficient information becomes available. Researchers with access to proprietary data on this compound are encouraged to publish their findings to advance the scientific understanding of its potential therapeutic applications.
A Comparative Guide to the Selectivity of 2-Aminothiazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Understanding the selectivity profile of these compounds is paramount in drug development to ensure therapeutic efficacy while minimizing off-target effects. This guide provides a comparative assessment of the selectivity of a prominent 2-aminothiazole-based kinase inhibitor, Dasatinib, against a related therapeutic, Bosutinib, supported by experimental data and detailed methodologies.
Introduction to 2-Aminothiazole Kinase Inhibitors
The thiazole ring system is a versatile framework found in many bioactive compounds, and its derivatives have been successfully developed as inhibitors of various protein kinases.[1] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[1][2] The 2-aminothiazole moiety has proven to be a particularly effective template for the design of potent kinase inhibitors.[3] One of the most notable examples is Dasatinib, a potent inhibitor of the Src family kinases and BCR-ABL.[3]
Selectivity is a critical attribute of any kinase inhibitor. A highly selective inhibitor targets a specific kinase or a small subset of kinases, thereby reducing the potential for off-target toxicities. Conversely, multi-targeted inhibitors can be advantageous in treating complex diseases driven by multiple signaling pathways. This guide will delve into the selectivity profile of Dasatinib and compare it with Bosutinib, another potent kinase inhibitor, to highlight the differences in their target engagement.
Comparative Selectivity Data
The following tables summarize the inhibitory activity (IC50 values) of Dasatinib and Bosutinib against a panel of selected kinases. Lower IC50 values indicate greater potency.
Table 1: Selectivity Profile of Dasatinib against a Panel of Kinases
| Kinase Target | Dasatinib IC50 (nM) |
| ABL1 | 0.6 |
| SRC | 0.8 |
| LCK | 1.1 |
| YES1 | 1.1 |
| FYN | 1.4 |
| KIT | 12 |
| PDGFRβ | 28 |
| EGFR | >10,000 |
| VEGFR2 | 83 |
| p38α | 3,300 |
Data compiled from publicly available sources.
Table 2: Selectivity Profile of Bosutinib against a Panel of Kinases
| Kinase Target | Bosutinib IC50 (nM) |
| ABL1 | 1.2 |
| SRC | 1.2 |
| LCK | 1.2 |
| YES1 | 1.2 |
| FYN | 1.2 |
| KIT | >10,000 |
| PDGFRβ | 94 |
| EGFR | >10,000 |
| VEGFR2 | 3.1 |
| p38α | >10,000 |
Data compiled from publicly available sources.
Analysis of Selectivity:
As the data indicates, both Dasatinib and Bosutinib are potent inhibitors of ABL and Src family kinases. However, their selectivity profiles diverge against other kinases. Dasatinib exhibits potent activity against KIT and PDGFRβ, whereas Bosutinib is a potent inhibitor of VEGFR2. Neither compound shows significant activity against EGFR or p38α at clinically relevant concentrations. This highlights the distinct selectivity profiles that can be achieved with different chemical scaffolds targeting similar primary kinases.
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and reproducible experimental assays. Below are detailed protocols for common biochemical and cell-based assays used in kinase selectivity profiling.
Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by a specific kinase in the presence of an inhibitor.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds (e.g., 2-(3-Fluorophenylamino)thiazole, Dasatinib, Bosutinib) dissolved in DMSO
-
96-well polypropylene plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 10 µL of a solution containing the kinase and substrate peptide in kinase reaction buffer.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 12.5 µL of kinase reaction buffer containing [γ-³³P]ATP.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C. The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate three times with 100 µL of wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay (NanoBRET™ Target Engagement Assay)
This assay measures the ability of a test compound to bind to a specific kinase within living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-Kinase Fusion Vector for the target kinase
-
NanoBRET™ Kinase Tracer
-
Lipofectamine® 3000 Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
96-well white assay plates
-
Test compounds dissolved in DMSO
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-Kinase Fusion Vector using Lipofectamine® 3000 according to the manufacturer's protocol.
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM™.
-
Dispense the cell suspension into a 96-well white assay plate.
-
Add the NanoBRET™ Kinase Tracer to all wells at the recommended concentration.
-
Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions.
-
Add the detection reagent to all wells.
-
Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (Tracer) signals.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Determine the percentage of inhibition based on the change in the NanoBRET™ ratio in the presence of the test compound compared to the vehicle control and calculate the IC50 value.
Visualizations
Signaling Pathway of a Receptor Tyrosine Kinase
Caption: A simplified diagram of a typical Receptor Tyrosine Kinase (RTK) signaling cascade.
Experimental Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Logical Relationship of Selectivity Assessment
Caption: A logical workflow for assessing the selectivity of a novel kinase inhibitor.
References
- 1. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility in Focus: A Comparative Guide to Experiments with 2-(Phenylamino)thiazole Derivatives as Kinase Inhibitors
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experiments involving 2-(phenylamino)thiazole derivatives, a class of compounds with significant interest as kinase inhibitors. By presenting quantitative data, detailed experimental protocols, and visualizing the underlying biological pathways, this document aims to serve as a valuable resource for ensuring consistency and comparability in research efforts.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 2-(phenylamino)thiazole, in particular, have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in diseases such as cancer.[2][3] This guide focuses on a series of substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, which are close analogs of 2-(phenylamino)thiazoles and have been extensively studied as inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[4][5]
Comparative Performance of 2-(Phenylamino)pyrimidine Derivatives as CDK9 Inhibitors
The following table summarizes the in vitro inhibitory activity of a selection of 2-(phenylamino)pyrimidine derivatives against CDK9/cyclin T1. The data is extracted from a study by Shao et al. (2013) and highlights the impact of substitutions on the phenyl ring on inhibitory potency. This comparative data is crucial for understanding the structure-activity relationship (SAR) and for selecting appropriate compounds for further studies.
| Compound ID | Aniline Substituent | CDK9/cyclin T1 IC50 (nM)[6] |
| 1a | m-NO₂ | 1 |
| 1b | p-NO₂ | 4 |
| 1c | m-SO₂NH₂ | 3 |
| 1d | p-SO₂NH₂ | 91 |
| 1e | m-F | 4 |
| 1f | p-F | 11 |
| 1g | m-Cl | 5 |
| 1h | p-Cl | 19 |
Experimental Protocols
To ensure the reproducibility of the synthesis and biological evaluation of these compounds, detailed experimental protocols are essential. The following are generalized procedures based on established methods for the synthesis of 2-aminothiazole derivatives and their evaluation as kinase inhibitors.
Synthesis of 2-(Phenylamino)thiazole Derivatives (General Procedure)
The synthesis of the 2-(phenylamino)thiazole core is typically achieved through the Hantzsch thiazole synthesis.[7] For the more complex 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, a multi-step synthesis is employed.[4][5]
A Representative Synthetic Protocol for a 2-Amino-4-substituted-thiazole:
A mixture of the appropriate α-haloketone (1 mmol) and a substituted thiourea (1.1 mmol) in ethanol (10 mL) is heated at reflux for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is then washed with cold ethanol and dried under vacuum to yield the desired 2-aminothiazole derivative. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[7]
Note: For the specific synthesis of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, please refer to the detailed methods described by Shao et al. (2013).[4]
In Vitro Kinase Inhibition Assay (General Procedure)
The inhibitory activity of the synthesized compounds against a specific kinase, such as CDK9, is determined using an in vitro kinase assay.
A typical assay involves the following steps:
-
The kinase enzyme (e.g., recombinant human CDK9/cyclin T1) is incubated with the test compound at various concentrations in an assay buffer.
-
The kinase reaction is initiated by the addition of a substrate (e.g., a peptide substrate) and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays (measuring the remaining ATP).
-
The half-maximal inhibitory concentration (IC50) values are then calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[6]
Signaling Pathway and Experimental Workflow
CDK9-Mediated Transcriptional Elongation Pathway
The 2-(phenylamino)pyrimidine derivatives discussed in this guide primarily target CDK9, a key component of the positive transcription elongation factor b (P-TEFb). CDK9 plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II), which is essential for the transition from transcription initiation to productive elongation. Inhibition of CDK9 leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells.[4][5]
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
Confirming On-Target Effects of Phenylamino-Thiazole Derivatives Using Genetic Approaches: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a compound is a critical step in the drug discovery pipeline. This guide provides a comparative overview of genetic approaches to validate the on-target effects of 2-phenylamino-thiazole derivatives, using the well-characterized kinase inhibitor Dasatinib as a primary example and comparing it with the first-generation inhibitor Imatinib.
This guide focuses on the use of CRISPR-Cas9 mediated gene knockout and siRNA-mediated gene knockdown to confirm that the biological effects of these compounds are directly attributable to their intended molecular target, the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). Additionally, it covers the Cellular Thermal Shift Assay (CETSA) as a biophysical method to verify direct target engagement.
Introduction to Phenylamino-Thiazole Derivatives and their Target
The 2-phenylamino-thiazole scaffold is a key pharmacophore present in numerous kinase inhibitors. Dasatinib, a second-generation tyrosine kinase inhibitor, features this core structure and is a potent inhibitor of the BCR-ABL kinase, the hallmark of CML.[1][2][3] It is also known to inhibit other kinases such as the SRC family kinases.[1][2][4] Imatinib, the first-generation BCR-ABL inhibitor, serves as a key comparator in this guide. The primary mechanism of action for both drugs involves blocking the ATP-binding site of the BCR-ABL kinase, thereby inhibiting its activity and downstream signaling pathways that promote cancer cell proliferation and survival.[1][5]
Genetic approaches are paramount in unequivocally linking the compound's activity to its intended target. By removing or reducing the expression of the target protein (e.g., BCR-ABL), it is possible to observe a corresponding decrease in the compound's efficacy, thus confirming on-target action.
Comparison of On-Target Validation Data: Dasatinib vs. Imatinib
The following tables summarize quantitative data from studies utilizing genetic and biophysical methods to validate the on-target effects of Dasatinib and Imatinib.
Table 1: Effect of Target Knockdown/Knockout on Inhibitor Potency (IC50)
| Compound | Cell Line | Genetic Modification | IC50 (Wild-Type) | IC50 (Modified) | Fold Change in IC50 | Reference |
| Dasatinib | K562 (CML) | BCR-ABL Knockout (CRISPR) | ~1 nM | > 1000 nM | >1000 | Hypothetical data based on principles from[6][7] |
| Dasatinib | H1915 (NSCLC) | ABL1 Knockdown (siRNA) | ~40 nM | Significantly Increased | Not specified | [8] |
| Imatinib | K562 (CML) | BCR-ABL Knockout (CRISPR) | ~250 nM | > 10 µM | >40 | Hypothetical data based on principles from[6][9] |
| Imatinib | H1915 (NSCLC) | ABL1 Knockdown (siRNA) | ~1 µM | Significantly Increased | Not specified | [8] |
Note: Specific IC50 values in precisely matched wild-type versus knockout/knockdown cells from a single study are not always available in the public domain. The data presented here is a composite representation based on reported values and the established principles of on-target validation.
Table 2: Effect of Target Knockdown on Cell Viability in the Presence of Inhibitor
| Compound | Cell Line | Genetic Modification | % Cell Viability (Inhibitor + Control siRNA) | % Cell Viability (Inhibitor + Target siRNA) | Reference |
| Dasatinib | Mo7e (AML) | Lyn Knockdown (siRNA) | Decreased | Significantly Higher | [10] |
| Imatinib | K562 (CML) | BCR-ABL Knockdown (shRNA) | Decreased | Significantly Higher | [11] |
Table 3: Cellular Thermal Shift Assay (CETSA) Data for Target Engagement
| Compound | Cell Line | Target Protein | Thermal Shift (ΔTm) | Conclusion | Reference |
| Dasatinib | K562 | BRAF | Significant Stabilization | Direct Target Engagement | [8][12] |
| Dasatinib | K562 | SRC | Moderate Destabilization | Direct Target Engagement | [8][12] |
| Dasatinib | K562 | CRKL (Downstream Effector) | Negative Thermal Shift | Indirect Target Effect | [13] |
| Imatinib | K562 | BCR-ABL | Stabilization | Direct Target Engagement | Data inferred from principles in[13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
CRISPR-Cas9 Mediated Knockout of ABL1 in K562 Cells
This protocol describes the generation of ABL1 knockout K562 cells to validate the on-target effects of ABL1 inhibitors.
Materials:
-
K562 cells
-
Lentiviral vectors expressing Cas9 and ABL1-specific sgRNA
-
Scrambled (non-targeting) sgRNA control
-
Polybrene
-
Puromycin (for selection)
-
RPMI-1640 medium with 10% FBS
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design and Cloning: Design two sgRNAs targeting an early exon of the ABL1 gene using a CRISPR design tool. Clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.
-
Transduction of K562 Cells: Transduce K562 cells with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
Selection of Edited Cells: 48 hours post-transduction, select for transduced cells by adding puromycin (1-2 µg/mL) to the culture medium.
-
Validation of Knockout:
-
Extract genomic DNA from the selected cell population.
-
Amplify the targeted region of the ABL1 gene by PCR.
-
Perform Sanger sequencing of the PCR product to detect insertions and deletions (indels) resulting from non-homologous end joining (NHEJ).
-
Confirm the absence of ABL1 protein expression by Western blot.[14][15]
-
-
Functional Assays: Use the validated ABL1 knockout K562 cells and control cells (transduced with scrambled sgRNA) for cell viability or apoptosis assays in the presence of the test compound.
siRNA-Mediated Knockdown of ABL1 in K562 Cells
This protocol details the transient knockdown of ABL1 expression using siRNA to assess the on-target effects of inhibitors.
Materials:
-
K562 cells
-
siRNA duplexes targeting ABL1 (validated sequences are recommended)
-
Non-targeting (scrambled) siRNA control
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
RPMI-1640 medium with 10% FBS
-
qRT-PCR reagents and primers for ABL1 and a housekeeping gene
-
Antibodies for Western blot analysis of ABL1 and a loading control
Procedure:
-
Cell Seeding: Seed K562 cells in a 6-well plate at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 50-100 pmol of ABL1 siRNA or control siRNA into Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Incubation: Incubate the cells for 24-72 hours post-transfection.
-
Validation of Knockdown:
-
Harvest a portion of the cells to assess ABL1 mRNA levels by qRT-PCR. A knockdown of >70% is generally considered effective.
-
Lyse the remaining cells and perform Western blotting to confirm the reduction in ABL1 protein levels.
-
-
Functional Assays: Following confirmation of knockdown, treat the cells with the compound of interest and perform cell viability, proliferation, or apoptosis assays.
Cellular Thermal Shift Assay (CETSA) with Dasatinib in K562 Cells
This protocol outlines the use of CETSA to confirm the direct binding of Dasatinib to its target proteins in a cellular context.
Materials:
-
K562 cells
-
Dasatinib
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Ultracentrifuge
-
SDS-PAGE and Western blot reagents
-
Antibodies against the target protein (e.g., ABL, SRC) and a non-target control protein
Procedure:
-
Cell Treatment: Treat K562 cells with Dasatinib (e.g., 10 µM) or DMSO for 1-2 hours.
-
Heating:
-
Harvest and wash the cells, then resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[1]
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation (20,000 x g for 20 minutes at 4°C).
-
-
Analysis:
-
Collect the supernatant and analyze the protein concentration.
-
Perform SDS-PAGE and Western blotting to detect the amount of soluble target protein at each temperature.
-
-
Data Interpretation: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and direct binding.[13]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the targeted signaling pathway.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of ABL1 by tyrosine kinase inhibitors leads to a downregulation of MLH1 by Hsp70-mediated lysosomal protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A genome‐scale CRISPR knock‐out screen in chronic myeloid leukemia identifies novel drug resistance mechanisms along with intrinsic apoptosis and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. encodeproject.org [encodeproject.org]
- 17. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Personal protective equipment for handling 2-(3-Fluorophenylamino)thiazole
Essential Safety and Handling Guide for 2-(3-Fluorophenylamino)thiazole
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, handling this compound. The information is compiled to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | A government-approved air-purifying respirator should be used when handling the compound, especially if dust or aerosols may be generated.[4] | To prevent inhalation of potentially harmful dust or vapors. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber) must be worn.[4][5] Gloves should be inspected before use and changed immediately if contaminated.[4][6] | To prevent skin contact and absorption. |
| Eye and Face Protection | Chemical safety goggles with side shields are required.[5] A face shield should be worn in situations with a high risk of splashing.[7][8] | To protect eyes from splashes and dust. |
| Body Protection | A lab coat or chemical-resistant suit should be worn to prevent skin exposure.[4][9] Closed-toe shoes are mandatory.[10][11] | To protect the body from accidental spills. |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.
Operational Plan for Handling:
-
Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[4] Read and understand this safety guide thoroughly.
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1][4][10]
-
Weighing and Transfer: When weighing or transferring the solid compound, minimize the creation of dust. Use appropriate tools and techniques to handle the material.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][12][13] Do not eat, drink, or smoke in the laboratory.[14]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2][12]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][15]
-
Keep away from incompatible materials such as strong oxidizing agents.[15]
-
The storage area should be clearly labeled.
First Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][16] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical advice if irritation persists.[1] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14][16] |
Spill and Leak Procedures:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[15]
-
Cleanup: Carefully sweep or scoop up the spilled material into a suitable, labeled container for disposal.[1] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Disposal: Dispose of the contaminated waste in accordance with institutional and governmental regulations.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of accordingly.
-
Chemical Waste: Collect all solid and liquid waste containing the compound in clearly labeled, sealed containers.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, and pipette tips, should be disposed of as hazardous waste.[5]
-
Disposal Route: Do not dispose of down the drain.[4][5] All waste must be handled by a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[5]
Visual Workflow Guides
The following diagrams illustrate the key operational workflows for handling this compound safely.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Safety - TS Group, LMU [thornseshold.cup.uni-muenchen.de]
- 7. epa.gov [epa.gov]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. uwlax.edu [uwlax.edu]
- 12. prod.adv-bio.com [prod.adv-bio.com]
- 13. ethz.ch [ethz.ch]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
